N,N-Diethyl 3-boronobenzenesulfonamide
Description
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Properties
IUPAC Name |
[3-(diethylsulfamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO4S/c1-3-12(4-2)17(15,16)10-7-5-6-9(8-10)11(13)14/h5-8,13-14H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMCZVAPCNNYTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)N(CC)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657339 | |
| Record name | [3-(Diethylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871329-58-7 | |
| Record name | [3-(Diethylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Action of N,N-Diethyl 3-boronobenzenesulfonamide: A Technical Guide to Mechanistic Elucidation
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides an in-depth, technical framework for elucidating the mechanism of action of N,N-Diethyl 3-boronobenzenesulfonamide. Leveraging established principles of medicinal chemistry and enzymology, we present a scientifically rigorous, step-by-step approach to characterize this novel compound. This document is intended to serve as a comprehensive resource for researchers initiating studies on this or structurally related molecules.
Introduction: A Molecule of Bimodal Interest
N,N-Diethyl 3-boronobenzenesulfonamide is a synthetic organic compound featuring two key functional groups that portend significant biological activity: a boronic acid and a sulfonamide. The confluence of these moieties suggests a potential for nuanced interactions with biological targets, making it a compelling candidate for drug discovery programs.
-
The Boronic Acid Moiety: This functional group is a well-established pharmacophore, renowned for its ability to act as a transition-state analog inhibitor of serine proteases.[1][2] The electrophilic boron atom can form a reversible covalent bond with the hydroxyl group of the catalytic serine residue within the enzyme's active site, effectively halting its catalytic activity.[1][2]
-
The Sulfonamide Moiety: A cornerstone of medicinal chemistry, the sulfonamide group is present in a wide array of therapeutic agents, including antibacterial, and diuretic drugs.[3][4] It can participate in hydrogen bonding and other non-covalent interactions, contributing to the molecule's binding affinity and selectivity for its target.[3] The N,N-diethyl substitution pattern will influence the compound's lipophilicity and steric profile, further refining its potential interactions.
Given this structural composition, the primary hypothesis for the mechanism of action of N,N-Diethyl 3-boronobenzenesulfonamide is the inhibition of one or more serine proteases. This guide will outline a comprehensive experimental strategy to rigorously test this hypothesis and fully characterize the compound's biochemical and biophysical interactions.
Hypothesized Mechanism of Action: Serine Protease Inhibition
The central hypothesis is that N,N-Diethyl 3-boronobenzenesulfonamide acts as a competitive, reversible inhibitor of serine proteases. The mechanism is predicated on the interaction of the boronic acid group with the catalytic triad (Ser-His-Asp) in the active site of these enzymes.[5]
The proposed sequence of events is as follows:
-
Initial Binding: The inhibitor diffuses into the active site of a target serine protease. The sulfonamide and phenyl ring components may engage in initial, non-covalent interactions with residues in the active site, orienting the molecule for subsequent steps.
-
Nucleophilic Attack: The hydroxyl group of the catalytic serine residue (Ser-195 in chymotrypsin, for example) performs a nucleophilic attack on the electron-deficient boron atom of the boronic acid.[5]
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of a stable, tetrahedral boronate adduct. This adduct is a mimic of the high-energy tetrahedral intermediate formed during the hydrolysis of a peptide bond by the protease.[1][2]
-
Enzyme Inhibition: The formation of this stable, yet reversible, covalent adduct sequesters the catalytic serine, preventing it from participating in the hydrolysis of its natural substrates, thus inhibiting the enzyme.
Caption: Hypothesized interaction of N,N-Diethyl 3-boronobenzenesulfonamide with the catalytic triad of a serine protease.
A Roadmap for Mechanistic Validation: An Experimental Workflow
To systematically validate the hypothesized mechanism of action, a multi-faceted experimental approach is required. This workflow is designed to first screen for activity, then characterize the nature of the inhibition, and finally to visualize the molecular interactions.
Caption: A comprehensive workflow for the elucidation of the mechanism of action.
Detailed Experimental Protocols
Synthesis of N,N-Diethyl 3-boronobenzenesulfonamide
A plausible synthetic route for N,N-Diethyl 3-boronobenzenesulfonamide involves a two-step process starting from 3-bromobenzenesulfonyl chloride.
Step 1: Synthesis of 3-bromo-N,N-diethylbenzenesulfonamide
-
To a solution of 3-bromobenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add triethylamine (2.2 eq).
-
To this mixture, add diethylamine (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-bromo-N,N-diethylbenzenesulfonamide.
Step 2: Synthesis of N,N-Diethyl 3-boronobenzenesulfonamide
-
Dissolve 3-bromo-N,N-diethylbenzenesulfonamide (1.0 eq) in a dry, aprotic solvent such as THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C.
-
Add a solution of n-butyllithium (1.1 eq) in hexanes dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
To this solution, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12-18 hours.
-
Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method such as recrystallization or column chromatography to yield N,N-Diethyl 3-boronobenzenesulfonamide.[6][7]
Serine Protease Inhibition Assay (Exemplary Protocol with Trypsin)
This protocol describes a colorimetric assay to determine the inhibitory activity of N,N-Diethyl 3-boronobenzenesulfonamide against bovine trypsin.
Materials:
-
Bovine Trypsin (e.g., Sigma-Aldrich T1426)
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) (e.g., Sigma-Aldrich B4875)
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2
-
N,N-Diethyl 3-boronobenzenesulfonamide (test compound)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl.
-
Prepare a 10 mM stock solution of BAPNA in DMSO.
-
Prepare a 10 mM stock solution of the test compound in DMSO. Create serial dilutions of the test compound in DMSO.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: 5 µL of test compound dilution + 85 µL of Assay Buffer + 5 µL of trypsin solution.
-
Control Wells (No Inhibitor): 5 µL of DMSO + 85 µL of Assay Buffer + 5 µL of trypsin solution.
-
Blank Wells (No Enzyme): 5 µL of DMSO + 90 µL of Assay Buffer.
-
-
Pre-incubation:
-
Mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation:
-
Add 5 µL of BAPNA solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm at 1-minute intervals for 10-15 minutes using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Determination of Inhibition Constant (Ki)
To determine the inhibition constant (Kᵢ) and the mode of inhibition, the assay described in 4.2 is performed with varying concentrations of both the substrate (BAPNA) and the inhibitor.
-
Perform the enzymatic assay with several fixed concentrations of the inhibitor, and for each inhibitor concentration, vary the substrate concentration.
-
Calculate the initial velocities for each combination of substrate and inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.[3]
-
Analyze the resulting plots:
-
Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).[3]
-
Non-competitive Inhibition: The lines will intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive Inhibition: The lines will be parallel (both Vmax and Km decrease).
-
-
The Kᵢ can be calculated from the slopes of the Lineweaver-Burk plots or by non-linear regression analysis of the V₀ vs. [S] data using appropriate models.[1]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[8]
Step-by-Step Protocol:
-
Sample Preparation:
-
Dialyze the target protease extensively against the desired assay buffer to ensure buffer matching.
-
Dissolve the N,N-Diethyl 3-boronobenzenesulfonamide in the final dialysis buffer. It is crucial that the buffer in the sample cell and the syringe are identical to minimize heats of dilution.
-
-
Instrument Setup:
-
Thoroughly clean the sample and reference cells of the ITC instrument.
-
Load the protease solution into the sample cell and the inhibitor solution into the titration syringe.
-
-
Titration:
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing between injections).
-
Perform an initial small injection, which is typically discarded during data analysis.
-
Proceed with a series of injections of the inhibitor into the protease solution.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kₐ, from which Kₔ can be calculated), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.[8]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for monitoring biomolecular interactions in real-time, providing kinetic data (association and dissociation rate constants).[9][10]
Step-by-Step Protocol:
-
Sensor Chip Preparation:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Immobilize the target protease onto the sensor chip surface using a standard coupling chemistry (e.g., amine coupling). Aim for a low to medium immobilization density to minimize mass transport effects.
-
-
Binding Analysis:
-
Prepare a series of dilutions of N,N-Diethyl 3-boronobenzenesulfonamide in a suitable running buffer.
-
Inject the different concentrations of the inhibitor over the sensor surface (and a reference surface) in a sequence, from the lowest to the highest concentration.
-
Monitor the change in the SPR signal (measured in response units, RU) over time.
-
-
Data Analysis:
-
The association phase (during injection) and dissociation phase (after injection) of the sensorgrams are analyzed.
-
Fit the sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kₐ) and the dissociation rate constant (kₔ).
-
The equilibrium dissociation constant (Kₔ) is calculated as the ratio of kₔ/kₐ.[9][10]
-
Data Presentation and Interpretation
All quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Inhibitory Potency of N,N-Diethyl 3-boronobenzenesulfonamide against a Panel of Serine Proteases
| Serine Protease | IC₅₀ (µM) | Kᵢ (µM) | Mode of Inhibition |
| Trypsin | Value | Value | e.g., Competitive |
| Chymotrypsin | Value | Value | e.g., Competitive |
| Elastase | Value | Value | e.g., Competitive |
| Thrombin | Value | Value | e.g., Competitive |
| Factor Xa | Value | Value | e.g., Competitive |
Table 2: Thermodynamic and Kinetic Parameters of Binding to Target Protease
| Parameter | Method | Value |
| Kₔ | ITC | Value (µM) |
| n (Stoichiometry) | ITC | Value |
| ΔH (Enthalpy) | ITC | Value (kcal/mol) |
| -TΔS (Entropy) | ITC | Value (kcal/mol) |
| kₐ (Association rate) | SPR | Value (M⁻¹s⁻¹) |
| kₔ (Dissociation rate) | SPR | Value (s⁻¹) |
| Kₔ (kₔ/kₐ) | SPR | Value (µM) |
Concluding Remarks and Future Directions
This guide provides a comprehensive framework for the elucidation of the mechanism of action of N,N-Diethyl 3-boronobenzenesulfonamide. The proposed workflow, from synthesis to structural biology, will enable a thorough characterization of this compound's interactions with its biological targets. Based on its structural features, inhibition of serine proteases is the most likely mechanism. Confirmation of this hypothesis and identification of the specific serine protease(s) targeted will be crucial for understanding its potential therapeutic applications, which could span from inflammatory diseases to oncology, depending on the selectivity profile. Further studies could involve medicinal chemistry efforts to optimize the potency and selectivity of this scaffold, as well as in vivo studies to assess its efficacy and pharmacokinetic properties.
References
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Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved January 27, 2026, from [Link]
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Shapiro, A. B. (2020). How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol. ResearchGate. Retrieved January 27, 2026, from [Link]
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Barluenga, J., et al. (2007). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 129(46), 14290–14291. [Link]
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Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. (2024). MDPI. [Link]
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Ye, Z., et al. (2025). Serine protease inhibitory activity assay. Bio-protocol, 15(1), e1011325. [Link]
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Graphviz. (n.d.). Graphviz. Retrieved January 27, 2026, from [Link]
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Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. (2020). Moodle@Units. [Link]
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Arylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]
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Sato, D., & Kato, T. (2021). A Molecular Probe with Both Chromogenic and Fluorescent Units for Detecting Serine Proteases. Molecules, 26(2), 482. [Link]
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LibreTexts Biology. (2021). 6.4: Enzyme Inhibition. Retrieved January 27, 2026, from [Link]
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Wlodawer, A., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Chemical Biology, 14(3), 221–227. [Link]
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Olah, G. A., et al. (2003). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 5(22), 4073–4075. [Link]
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Barluenga, J., et al. (2007). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 129(46), 14290–14291. [Link]
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Drake, A. W., et al. (2004). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 328(1), 59–67. [Link]
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Biomedical Graph Visualizer for Identifying Drug Candidates. (2020). bioRxiv. [Link]
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Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]
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TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). Retrieved January 27, 2026, from [Link]
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Himme, B. (2013, April 3). Enzymes -Inhibitors [graph]. YouTube. [Link]
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National Center for Biotechnology Information. (2012). Protease Assays - Assay Guidance Manual. [Link]
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Wang, S., et al. (2019). Characterization of Small Molecule–Protein Interactions Using SPR Method. In Methods in Molecular Biology (Vol. 2003, pp. 139-152). Humana Press. [Link]
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Waley, S. G. (1982). A quick method for the determination of inhibition constants. Biochemical Journal, 205(3), 631–633. [Link]
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Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). (2025). Biosensing Instrument. [Link]
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SciSpace. (n.d.). Drug Discovery Process. Retrieved January 27, 2026, from [Link]
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Pharmaguideline. (n.d.). Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Retrieved January 27, 2026, from [Link]
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Molander, G. A., & Trice, S. L. J. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Organic Letters, 12(24), 5740–5743. [Link]
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Wlodawer, A., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Chemical Biology, 14(3), 221–227. [Link]
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The Organic Chemistry Tutor. (2022, January 14). Determining α (alpha) and Ki from Lineweaver-Burk Plots. YouTube. [Link]
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Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme Connect. [Link]
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Alkylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]
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Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2009). ACS Publications. [Link]
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Jane, L. (2011, August 17). Drawing Flow Diagrams with GraphViz. LornaJane. [Link]
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JoVE. (2021, August 25). Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. YouTube. [Link]
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D_Central_Station. (2023, February 24). Flowcharting Made Easy: Visualize Your User Flow with Graphviz!. Medium. [Link]
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Navratilova, I., & Hopkins, A. L. (2017). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. In Fragment-Based Drug Discovery: A Practical Approach. Royal Society of Chemistry. [Link]
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An In-depth Technical Guide to the Synthesis and Evaluation of N,N-Diethyl-benzenesulfonamide Derivatives and Their Analogs
This guide provides a comprehensive overview of a promising class of compounds, N,N-Diethyl-benzenesulfonamide derivatives, with a particular focus on analogs incorporating amino acid moieties. For researchers and professionals in drug development, this document details the synthetic pathways, biological activities, and the fundamental principles guiding the exploration of these molecules. While the specific compound N,N-Diethyl 3-boronobenzenesulfonamide represents a point of interest within the broader class of arylboronic acids, this guide will focus on a well-documented and synthetically accessible series of N,N-Diethyl-benzenesulfonamide derivatives that have demonstrated noteworthy biological activity.
Introduction: The Scientific Rationale
The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents with diverse pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The incorporation of a diethylamide moiety can modulate the pharmacokinetic properties of a molecule, potentially enhancing its biological activity.[3] This guide delves into the synthesis and antibacterial evaluation of a series of N,N-diethylamide-bearing benzenesulfonamides, providing a practical framework for the exploration of this chemical space.[1]
The core structure, a benzenesulfonamide linked to an amino acid and further derivatized to an N,N-diethylamide, presents a versatile scaffold for medicinal chemistry exploration. The amino acid component allows for the introduction of various side chains, enabling a systematic investigation of structure-activity relationships (SAR).
Synthetic Strategy: A Modular Approach
The synthesis of N,N-diethylamide bearing benzenesulfonamide derivatives can be efficiently achieved through a two-step process, starting from commercially available amino acids. This modular approach allows for the generation of a diverse library of compounds for biological screening.
Step 1: Synthesis of Benzenesulfonamide Precursors
The initial step involves the reaction of an amino acid with benzenesulfonyl chloride in the presence of a base, typically sodium carbonate, in an aqueous medium.[3] This reaction yields the corresponding N-benzenesulfonyl amino acid. The reaction is generally carried out at a low temperature to control exothermicity and is then warmed to room temperature to ensure completion.[3] Acidification of the reaction mixture precipitates the product, which can be purified by recrystallization or column chromatography.[3]
Step 2: Amidation to N,N-Diethylamide Derivatives
The second step is the amidation of the carboxylic acid group of the N-benzenesulfonyl amino acid. This is typically achieved by first converting the carboxylic acid to a more reactive acid chloride using a reagent such as oxalyl chloride or thionyl chloride in an inert solvent like dichloromethane (DCM), often with a catalytic amount of N,N-dimethylformamide (DMF).[3] The resulting crude acid chloride is then reacted with diethylamine in the presence of a non-nucleophilic base, such as triethylamine, to afford the final N,N-diethylamide product.[3]
Biological Activity: Antibacterial Properties
A series of N,N-diethylamide bearing sulfonamides have been synthesized and evaluated for their antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus.[1] The results indicate that this class of compounds exhibits significant antibacterial potency.[1]
Mechanism of Action of Sulfonamides
Sulfonamides exert their antibacterial effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[3] This enzyme is crucial for the synthesis of folic acid in bacteria, a vital component for DNA and RNA synthesis. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the metabolic pathway, leading to bacteriostasis.[3]
Quantitative Data: Antibacterial Activity
The antibacterial activity of a series of N,N-diethylamide bearing benzenesulfonamide derivatives was assessed using the agar diffusion method. The diameter of the zone of inhibition was measured to determine the potency of the compounds.
| Compound | R Group (from Amino Acid) | Inhibition Zone (mm) vs. E. coli | Inhibition Zone (mm) vs. S. aureus |
| 2a | Pyrrolidine-2-yl | 15 | 18 |
| 2b | Piperidine-2-yl | 20 | 22 |
| 2c | Glycinyl | 14 | 16 |
| 2d | Alaninyl | 16 | 17 |
| 2g | Valinyl | 18 | 19 |
| Streptomycin | (Control) | 25 | 28 |
| Data adapted from Ajani, O. O., et al. (2013).[1] |
The results show that the synthesized compounds exhibit good to excellent antibacterial activity, with compound 2b , derived from piperidine-2-carboxylic acid, being the most potent in the series.[1]
Experimental Protocols
The following protocols are provided as a guide for the synthesis and evaluation of N,N-diethylamide bearing benzenesulfonamide derivatives, based on established methodologies.[1][3]
General Procedure for the Synthesis of Benzenesulfonamide Precursors (1a-k)
-
To a solution of the respective amino acid (25.0 mmol) in 30 mL of water, add sodium carbonate (5.57 g, 52.5 mmol) at 0 °C.
-
Cool the mixture to -5 °C using an ice-salt bath.
-
Add benzenesulfonyl chloride (5.30 g, 30.0 mmol) portion-wise over 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Acidify the mixture to pH 2.0 with 20% aqueous HCl.
-
Collect the precipitated solid by suction filtration, wash with a pH 2.2 buffer, and dry under vacuum at 60 °C.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., Chloroform/Methanol, 9:1).
General Procedure for the Synthesis of N,N-Diethylamide Bearing Benzenesulfonamides (2a-k)
-
To a solution of the benzenesulfonamide precursor (9.35 mmol) in 30 mL of dichloromethane (DCM), add oxalyl chloride (1.00 mL, 12.16 mmol) followed by one drop of DMF.
-
Stir the mixture at room temperature for 2 hours and then concentrate to dryness under reduced pressure.
-
In a separate flask, dissolve triethylamine (2.00 mL, 14.03 mmol) and diethylamine (1.30 mL, 12.16 mmol) in 20 mL of DCM and cool to -15 °C.
-
Dissolve the crude acid chloride in 20 mL of DCM and add it dropwise to the diethylamine solution, maintaining the internal temperature below 10 °C.
-
Stir the mixture at -10 to 0 °C for 1 hour and then at room temperature for 1 hour.
-
Wash the reaction mixture with 2.0 M HCl and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
Antibacterial Screening Protocol (Agar Diffusion Method)
-
Prepare sterile nutrient agar plates.
-
Inoculate the agar surface with a standardized suspension of the test bacterium (E. coli or S. aureus).
-
Prepare sterile paper discs (6 mm diameter) and impregnate them with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Place the impregnated discs on the surface of the inoculated agar plates.
-
Use a disc impregnated with the solvent as a negative control and a disc with a standard antibiotic (e.g., Streptomycin) as a positive control.
-
Incubate the plates at 37 °C for 24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disc.
Structure-Activity Relationship (SAR) Insights
The variation of the amino acid moiety in the N,N-diethylamide bearing benzenesulfonamide series provides valuable insights into the structure-activity relationship. The data suggests that the nature of the cyclic amino acid significantly influences the antibacterial activity, with the six-membered piperidine ring (compound 2b ) conferring higher potency than the five-membered pyrrolidine ring (compound 2a ).[1] Further systematic modifications of the amino acid scaffold and the aromatic ring of the benzenesulfonamide could lead to the discovery of more potent antibacterial agents. The principles of SAR analysis guide the iterative process of designing and synthesizing new analogs to optimize biological activity.[4]
Conclusion and Future Directions
The N,N-diethylamide bearing benzenesulfonamide scaffold represents a promising platform for the development of novel therapeutic agents, particularly in the antibacterial space. The modular and efficient synthetic route allows for the generation of diverse chemical libraries for screening. Future work in this area could focus on expanding the range of amino acid building blocks, including non-natural amino acids, to further probe the SAR. Additionally, the introduction of a boronic acid moiety onto the benzenesulfonamide ring, as initially conceptualized, remains an intriguing avenue for exploration, potentially leading to compounds with novel mechanisms of action or improved potency. The methodologies and insights presented in this guide provide a solid foundation for researchers to build upon in their quest for new and effective medicines.
References
-
Ajani, O. O., Familoni, O. B., Echeme, J. O., Wu, F., & Sujiang, Z. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Chemical Science International Journal, 3(1), 34-49. [Link]
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Drug Design Org. Structure Activity Relationships. [Link]
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Gedawy, A. M., Al-Sanea, M. M., & Ghorab, M. M. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC, 6(3), 1-11. [Link]
- Google Patents. (2009). Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
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Koperniku, E., & T-C, D. (2018). A new method for synthesis of N,N-diethyl-m-methylbenzamide. SciELO Cuba. [Link]
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ResearchGate. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. [Link]
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ResearchGate. (2018). Synthesis of N,N‐diethylbenzamide (3 nf) from triethylamine and benzoic anhydride. [Link]
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National Center for Biotechnology Information. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. [Link]
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National Center for Biotechnology Information. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. [Link]
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National Center for Biotechnology Information. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]
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National Center for Biotechnology Information. (2013). Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes. [Link]
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Methodological & Application
Application Notes and Protocols: N,N-Diethyl 3-boronobenzenesulfonamide in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: The Untapped Potential of a Bifunctional Building Block
N,N-Diethyl 3-boronobenzenesulfonamide is a synthetic organic compound that, while not extensively documented in mainstream literature, holds considerable potential in medicinal chemistry. Its true value lies in the unique combination of two key functional groups: a phenylboronic acid and a diethylsulfonamide. This bifunctional nature positions it as a versatile tool for drug discovery, offering multiple avenues for molecular exploration.
The boronic acid moiety is a cornerstone of modern medicinal chemistry. Its empty p-orbital allows it to act as a Lewis acid, enabling it to form reversible covalent bonds with nucleophilic residues like serine and threonine in enzyme active sites.[1][2] This property has been famously exploited in blockbuster drugs such as the proteasome inhibitor bortezomib.[3][4] Furthermore, boronic acids are indispensable reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the construction of complex biaryl structures.[5][6][7]
The diethylsulfonamide group, on the other hand, provides a stable, metabolically robust scaffold with well-defined hydrogen bond accepting capabilities. It serves as a versatile synthetic handle and can be used to modulate the physicochemical properties of a molecule, such as solubility and cell permeability.
This guide provides a detailed exploration of the potential applications of N,N-Diethyl 3-boronobenzenesulfonamide, complete with detailed protocols for its use as a synthetic building block, a fragment for drug discovery, and a tool for chemical biology.
Part 1: Application as a Versatile Synthetic Building Block
The most immediate and widespread application of N,N-Diethyl 3-boronobenzenesulfonamide is as a reactant in Suzuki-Miyaura cross-coupling reactions.[5][7] This reaction is a powerful method for forming carbon-carbon bonds, a fundamental process in the synthesis of many pharmaceutical agents.
Core Principles of Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an organoborane (in this case, N,N-Diethyl 3-boronobenzenesulfonamide) with an organohalide or triflate, catalyzed by a palladium(0) complex. The reaction typically requires a base to facilitate the transmetalation step. The general catalytic cycle is depicted below.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of N,N-Diethyl 3-boronobenzenesulfonamide with an Aryl Bromide
This protocol provides a general procedure for the coupling of N,N-Diethyl 3-boronobenzenesulfonamide with a model aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for different substrates.
Materials:
-
N,N-Diethyl 3-boronobenzenesulfonamide
-
Aryl bromide of interest (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate, tribasic (K₃PO₄)
-
Toluene, anhydrous
-
Water, deionized
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine N,N-Diethyl 3-boronobenzenesulfonamide (1.2 mmol), the aryl bromide (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PCy₃ (0.04 mmol, 4 mol%).
-
Reagent Addition: Add K₃PO₄ (2.0 mmol), toluene (5 mL), and water (0.5 mL).
-
Reaction: Stir the mixture vigorously at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Data Presentation:
| Parameter | Value | Reference |
| Catalyst | Pd(OAc)₂/PCy₃ | [8] |
| Base | K₃PO₄ | [9] |
| Solvent | Toluene/Water | [9] |
| Temperature | 100 °C | [8] |
Part 2: Application in Fragment-Based Drug Discovery (FBDD)
N,N-Diethyl 3-boronobenzenesulfonamide is an ideal candidate for a fragment library due to its relatively low molecular weight and the presence of the boronic acid "warhead." In FBDD, small molecules ("fragments") are screened for weak binding to a biological target. Hits are then optimized to develop potent leads.[10]
The Role of Boronic Acids as Reversible Covalent Inhibitors
The boronic acid moiety can form a reversible covalent bond with the hydroxyl group of serine or threonine residues often found in the active sites of enzymes, particularly proteases.[1][11][12] This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent and specific inhibition.[13]
Caption: Reversible covalent inhibition of a serine residue by a boronic acid.
Protocol: Screening for Serine Protease Inhibition
This protocol describes a general method for screening N,N-Diethyl 3-boronobenzenesulfonamide for inhibitory activity against a model serine protease, such as chymotrypsin, using a fluorogenic substrate.
Materials:
-
N,N-Diethyl 3-boronobenzenesulfonamide
-
Chymotrypsin (or other serine protease)
-
Fluorogenic substrate (e.g., Succinyl-Ala-Ala-Pro-Phe-NHMec)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
96-well microtiter plates (black, flat-bottom)
-
Fluorescence microplate reader
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of N,N-Diethyl 3-boronobenzenesulfonamide in DMSO (e.g., 10 mM).
-
Prepare a working solution of chymotrypsin in assay buffer (e.g., 2X final concentration).
-
Prepare a working solution of the fluorogenic substrate in assay buffer (e.g., 2X final concentration).
-
-
Assay Setup:
-
In the wells of a 96-well plate, add 50 µL of assay buffer.
-
Add 1 µL of the N,N-Diethyl 3-boronobenzenesulfonamide stock solution (or DMSO for control) to the appropriate wells.
-
Add 50 µL of the chymotrypsin working solution to all wells.
-
Incubate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add 50 µL of the fluorogenic substrate working solution to all wells to initiate the reaction.
-
-
Measure Fluorescence:
-
Immediately begin monitoring the increase in fluorescence (e.g., λex = 360 nm, λem = 480 nm) over time (e.g., every minute for 30 minutes) at 37°C.[14]
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence curves.
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
If significant inhibition is observed, perform a dose-response experiment to determine the IC₅₀ value.
-
Part 3: Application in Chemical Biology as a Diol Sensor
The ability of boronic acids to reversibly bind with 1,2- and 1,3-diols has been widely used in the development of sensors for carbohydrates and other diol-containing biomolecules.[15][16] This interaction can be coupled to a change in a reporter signal, such as fluorescence.
Principle of a Competitive Binding Fluorescence Assay
A common method for detecting diol binding is a competitive displacement assay using a fluorescent diol-containing dye, such as Alizarin Red S (ARS).[17] In the absence of a competing diol, ARS binds to the boronic acid, resulting in a change in its fluorescence. When a target diol is introduced, it displaces ARS, causing a reversal of the fluorescence change, which can be quantified.[18]
Caption: Competitive binding assay for diol sensing using a boronic acid and a fluorescent dye.
Protocol: Fluorometric Determination of Diol Binding Affinity
This protocol outlines a method to determine the binding affinity of N,N-Diethyl 3-boronobenzenesulfonamide for a model diol, such as fructose, using a competitive binding assay with Alizarin Red S.
Materials:
-
N,N-Diethyl 3-boronobenzenesulfonamide
-
Alizarin Red S (ARS)
-
Fructose (or other diol of interest)
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)
-
96-well microtiter plates (black, flat-bottom)
-
Fluorescence microplate reader
Procedure:
-
Determine the Association Constant for ARS (K_ARS):
-
Prepare a series of solutions with a fixed concentration of ARS (e.g., 5 µM) and varying concentrations of N,N-Diethyl 3-boronobenzenesulfonamide in the assay buffer.
-
Measure the fluorescence intensity (e.g., λex = 469 nm, λem = 610 nm) of each solution.[16]
-
Plot the change in fluorescence as a function of the boronic acid concentration and fit the data to a binding isotherm to determine K_ARS.[17]
-
-
Competitive Binding Assay:
-
Prepare a solution containing N,N-Diethyl 3-boronobenzenesulfonamide and ARS at concentrations that result in significant complex formation (based on the K_ARS determination).
-
Aliquot this solution into the wells of a 96-well plate.
-
Add varying concentrations of fructose to the wells.
-
Incubate for 30 minutes at room temperature to reach equilibrium.
-
-
Measure Fluorescence:
-
Measure the fluorescence intensity in each well. The fluorescence should decrease as fructose displaces ARS from the boronic acid.[18]
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the fructose concentration.
-
Fit the data to a competitive binding equation to calculate the association constant (K_diol) for the boronic acid-diol interaction.
-
Conclusion
N,N-Diethyl 3-boronobenzenesulfonamide is a promising, albeit under-explored, molecule in medicinal chemistry. Its dual functionality as a boronic acid and a sulfonamide makes it a valuable asset for a range of applications. As a building block, it provides a straightforward entry point for the synthesis of complex biaryl compounds via Suzuki-Miyaura coupling. In the realm of drug discovery, its potential as a reversible covalent inhibitor makes it an attractive fragment for screening against enzymes, particularly serine proteases. Furthermore, its ability to bind diols opens up possibilities for its use in the development of chemical sensors. The protocols detailed in this guide provide a solid foundation for researchers to begin unlocking the full potential of this versatile compound.
References
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Suzuki, A. (1981). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
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Denmeade, S. R., et al. (1998). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Cancer Research. Available at: [Link]
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O'Donoghue, A. J., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Molecular Biosciences. Available at: [Link]
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Kumar, A., et al. (2018). Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a a... ResearchGate. Available at: [Link]
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Szamosi, D., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Li, Y., et al. (2021). Recyclable nanoparticles based on a boronic acid–diol complex for the real-time monitoring of imprinting, molecular recognition and copper ion detection. RSC Publishing. Available at: [Link]
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Littke, A. F., Dai, C., & Fu, G. C. (2000). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]
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El-Gazzar, M. G., et al. (2025). Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. MDPI. Available at: [Link]
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Wang, B., et al. (2008). A New Class of Fluorescent Boronic Acids that Have Extraordinarily High Affinities for Diols in Aqueous Solution at Physiological pH. NIH. Available at: [Link]
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Johnson, D. S., et al. (2025). Key advances in the development of reversible covalent inhibitors. PMC. Available at: [Link]
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Singh, J., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. Available at: [Link]
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An, S., & Fu, L. (2022). Protein degradation induced by PROTAC molecules as emerging drug discovery strategy. Acta Pharmaceutica Sinica B. Available at: [Link]
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Li, Y., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. MDPI. Available at: [Link]
-
van den Broek, S. A. M. W. (2015). New applications of the interaction between diols and boronic acids. Research@WUR. Available at: [Link]
-
N, N-Diethyl 3-borono-4-methylbenzenesulfonamide, min 97%, 1 gram. CP Lab Safety. Available at: [Link]
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Grygorenko, O. O., et al. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. Available at: [Link]
-
Bull, S. D., et al. (2012). A fluorophore appended boronic acid interacting with a diol-appended quencher. ResearchGate. Available at: [Link]
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Streicher, J. M., & Johnson, G. L. (2021). Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology. Available at: [Link]
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Reddy, V. P., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. Available at: [Link]
-
Synthesis of N,N‐diethylbenzamide (3 nf) from triethylamine and benzoic anhydride. ResearchGate. Available at: [Link]
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Withers-Martinez, C., et al. (2021). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. PNAS. Available at: [Link]
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Maniaci, C., et al. (2017). Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation. PMC. Available at: [Link]
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Ajani, O. O., et al. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Chemical Science International Journal. Available at: [Link]
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Hudson, K. L., & Anslyn, E. V. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. Available at: [Link]
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Bernat, V., & Tschammer, N. (2013). Boronic acids as reversible covalent allosteric modulators of the chemokine receptor CXCR3. ResearchGate. Available at: [Link]
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Zhang, H., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. PMC. Available at: [Link]
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Singh, J., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. Available at: [Link]
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Henley, M. J., & Crews, C. M. (2022). Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs. PMC. Available at: [Link]
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N,N-Diethyl-3-methylbenzamide. MDPI. Available at: [Link]
-
Targeted Covalent Inhibitor Synthesis. YouTube. Available at: [Link]
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Application Notes and Protocols for N,N-Diethyl 3-boronobenzenesulfonamide as a Serine Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Boronic Acids in Enzyme Inhibition
N,N-Diethyl 3-boronobenzenesulfonamide belongs to the growing class of boronic acid-containing compounds being investigated for their therapeutic potential as enzyme inhibitors. Boronic acids have garnered significant attention in medicinal chemistry, largely due to the unique electronic structure of the boron atom.[1] This allows them to act as Lewis acids and form reversible covalent bonds with nucleophilic residues, such as the catalytic serine found in the active site of many enzymes.[2][3] This ability to mimic the tetrahedral transition state of substrate hydrolysis makes them potent and often highly specific inhibitors.[1][4]
While specific research on N,N-Diethyl 3-boronobenzenesulfonamide is emerging, its structural motifs—a benzenesulfonamide core and a boronic acid warhead—suggest a strong potential for inhibiting serine proteases. Sulfonamide derivatives are known for their broad range of biological activities, including antibacterial properties.[5] The boronic acid moiety, on the other hand, is the key to its inhibitory action, capable of forming a stable, yet reversible, complex with the active site serine of proteases.[3][6]
This application note provides a comprehensive guide to understanding and characterizing the inhibitory potential of N,N-Diethyl 3-boronobenzenesulfonamide against a model serine protease. It offers detailed protocols for enzyme kinetics studies, data analysis, and best practices for handling this compound in a research setting.
Mechanism of Action: A Reversible Covalent Interaction
The inhibitory activity of N,N-Diethyl 3-boronobenzenesulfonamide is predicated on the interaction between its boronic acid group and the catalytic triad (typically Ser-His-Asp) of a serine protease. The boron atom, being electron deficient, is susceptible to nucleophilic attack by the hydroxyl group of the active site serine. This results in the formation of a tetrahedral boronate adduct, which is a stable mimic of the transition state of peptide bond cleavage.[1][4][7] This interaction is typically reversible, offering a desirable pharmacokinetic profile for potential drug candidates.[3][8]
The benzenesulfonamide scaffold likely contributes to the inhibitor's specificity and binding affinity through secondary interactions with the enzyme's active site pockets. The diethylamide group can influence solubility and cell permeability, important factors in drug development.
Figure 1: Proposed mechanism of reversible covalent inhibition.
Experimental Protocols: Characterizing Inhibitory Activity
The following protocols outline the steps for determining the inhibitory potency (IC50) and the inhibition constant (Ki) of N,N-Diethyl 3-boronobenzenesulfonamide against a model serine protease, such as trypsin.
I. Materials and Reagents
-
Enzyme: Trypsin (from bovine pancreas, TPCK-treated)
-
Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)
-
Inhibitor: N,N-Diethyl 3-boronobenzenesulfonamide
-
Buffer: 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2
-
Solvent: Dimethyl sulfoxide (DMSO) for inhibitor stock solution
-
Instrumentation: 96-well plate reader capable of measuring absorbance at 405 nm
II. Preparation of Stock Solutions
-
Enzyme Stock (1 mg/mL): Dissolve trypsin in 1 mM HCl to the desired concentration. Store in aliquots at -20°C.
-
Substrate Stock (10 mM): Dissolve BAPNA in DMSO.
-
Inhibitor Stock (10 mM): Dissolve N,N-Diethyl 3-boronobenzenesulfonamide in DMSO. Further dilute in assay buffer to create a range of working concentrations. Note that the final DMSO concentration in the assay should not exceed 1-2% to avoid effects on enzyme activity.
III. IC50 Determination Protocol
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Inhibitor (a range of concentrations, e.g., 0.1 nM to 100 µM) or vehicle (DMSO in buffer) for control.
-
Enzyme solution (at a final concentration that gives a linear rate of substrate hydrolysis over 10-15 minutes).
-
-
Pre-incubation: Incubate the enzyme with the inhibitor for 15 minutes at room temperature to allow for binding equilibrium to be reached.
-
Initiate Reaction: Add the substrate (BAPNA) to all wells to a final concentration equal to its Km value.
-
Kinetic Measurement: Immediately begin reading the absorbance at 405 nm every 30 seconds for 15 minutes. The product, p-nitroaniline, has a strong absorbance at this wavelength.
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percent inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Figure 2: Workflow for IC50 determination.
IV. Ki Determination and Mechanism of Inhibition
To determine the inhibition constant (Ki) and elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), a series of kinetic experiments are performed with varying concentrations of both the substrate and the inhibitor.
-
Assay Setup: Set up a matrix of reactions in a 96-well plate. Each row should have a fixed inhibitor concentration, and each column should have a varying substrate concentration.
-
Kinetic Measurement: Follow the same procedure as for the IC50 determination to obtain the initial velocities (V₀) for each combination of substrate and inhibitor concentration.
-
Data Analysis:
-
Plot V₀ versus substrate concentration for each inhibitor concentration.
-
Analyze the data using a Michaelis-Menten model to determine the apparent Vmax and Km values at each inhibitor concentration.[9][10]
-
Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of line intersections will indicate the mode of inhibition. For competitive inhibition, the lines will intersect on the y-axis.[8][10]
-
The Ki can be calculated from the changes in apparent Km or Vmax using the appropriate equations for the determined inhibition model.
-
Data Presentation: Hypothetical Kinetic Parameters
The following table presents hypothetical kinetic data for N,N-Diethyl 3-boronobenzenesulfonamide against trypsin, assuming a competitive inhibition mechanism, which is common for boronic acid-based inhibitors.[4][7]
| Parameter | Value | Description |
| IC50 | 50 nM | The concentration of inhibitor required to reduce enzyme activity by 50% at a substrate concentration equal to Km. |
| Ki | 25 nM | The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. A lower Ki indicates a more potent inhibitor. |
| Mechanism | Competitive | The inhibitor binds to the free enzyme at the active site, competing with the substrate.[9][10] |
Handling and Stability Considerations
Boronic acids can be susceptible to oxidation and may form boroxines (cyclic anhydrides) upon dehydration.[11][12] It is recommended to:
-
Store the solid compound in a cool, dry place.
-
Prepare fresh stock solutions in a suitable anhydrous solvent like DMSO.
-
While boronic acids are generally stable in aqueous buffers for the duration of an assay, prolonged storage in aqueous solution is not recommended.[13][14]
Conclusion
N,N-Diethyl 3-boronobenzenesulfonamide represents a promising scaffold for the development of novel serine protease inhibitors. Its boronic acid functional group allows for potent, reversible covalent inhibition, a highly sought-after mechanism in modern drug discovery. The protocols and insights provided in this application note offer a robust framework for researchers to characterize the inhibitory properties of this and related compounds, paving the way for further optimization and development.
References
-
Ke, W., et al. (2015). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Antimicrobial Agents and Chemotherapy, 59(9), 5346–5353. [Link]
-
MDPI. (n.d.). N,N-Diethyl-3-methylbenzamide. MDPI. Retrieved from [Link]
- Google Patents. (n.d.). CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
-
AK Lectures. (n.d.). Enzyme Kinetics of Reversible Inhibition. Retrieved from [Link]
-
The Science Snail. (2020, September 18). Distinguishing reversible enzyme inhibition mechanisms. Retrieved from [Link]
-
Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
-
Saves, I., et al. (2011). Novel Insights into the Mode of Inhibition of Class A SHV-1 β-Lactamases Revealed by Boronic Acid Transition State Inhibitors. Antimicrobial Agents and Chemotherapy, 55(10), 4783–4790. [Link]
-
Kubota, R., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2020584118. [Link]
-
De Luca, F., et al. (2023). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Chemistry – A European Journal, 29(45), e202300762. [Link]
-
Domány, G., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. RSC Medicinal Chemistry, 15(2), 435-446. [Link]
-
ResearchGate. (n.d.). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Retrieved from [Link]
-
Ackerstaff, J., et al. (2018). Steady-state kinetic analysis of reversible enzyme inhibitors: A case study on calf intestine alkaline phosphatase. Methods in Enzymology, 610, 31-51. [Link]
-
da Silva, J. F. M., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 22(9), 1395. [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
-
Wu, G., et al. (2010). A simple kinetic method for rapid mechanistic analysis of reversible enzyme inhibitors. The Journal of antibiotics, 63(3), 121–126. [Link]
-
Ajani, O. O., et al. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Chemical Science International Journal, 3(1), 1-13. [Link]
-
ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from [Link]
-
Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). Journal of Chemical and Pharmaceutical Research, 7(1), 693-700. [Link]
-
Wang, X., et al. (2015). Boronic acid-based enzyme inhibitors: a review of recent progress. Current medicinal chemistry, 22(12), 1496–1509. [Link]
-
ResearchGate. (n.d.). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Retrieved from [Link]
-
Minkkilä, A., et al. (n.d.). Discovery Boronic Acids as Novel and Potent Inhibitors of Fatty Acid Amide Hydrolase Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). N,N-diethyl-3-phenylpropanamide. Retrieved from [Link]
-
PubChem. (n.d.). CID 68791473. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Diethyl-3-nitrobenzenesulfonamide. Retrieved from [Link]
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- 4. journals.asm.org [journals.asm.org]
- 5. journalcsij.com [journalcsij.com]
- 6. mdpi.com [mdpi.com]
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- 8. aklectures.com [aklectures.com]
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- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,N-Diethyl-3-boronobenzenesulfonamide
Welcome to the technical support center for the synthesis of N,N-Diethyl-3-boronobenzenesulfonamide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the synthesis, focusing on the widely used Miyaura borylation of a suitable aryl halide precursor. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower you to optimize your synthesis for higher yields and purity.
Section 1: Reaction Overview & Core Principles
The most common and robust method for synthesizing N,N-Diethyl-3-boronobenzenesulfonamide is the Palladium-catalyzed Miyaura borylation. This reaction involves the cross-coupling of an aryl halide (typically 3-bromo-N,N-diethylbenzenesulfonamide) with a boron source, most commonly bis(pinacolato)diboron (B₂pin₂).[1][2]
The choice of catalyst, ligand, base, and solvent is critical for the success of this transformation, particularly because the N,N-diethylsulfonamide group is strongly electron-withdrawing. This electronic effect can make the aryl halide a more challenging substrate for oxidative addition to the palladium catalyst, a key step in the catalytic cycle.[3]
Section 2: Troubleshooting Guide - Low Yield & Incomplete Conversion
Low yield is the most frequently reported issue. The root cause can often be traced to one or more of the following factors:
Question 1: My reaction has stalled, and I see a significant amount of starting material (3-bromo-N,N-diethylbenzenesulfonamide) remaining. What is the likely cause?
Answer: A stalled reaction with an electron-deficient aryl halide like yours often points to issues with the catalyst's activity or stability. Here’s a breakdown of potential causes and solutions:
-
Catalyst Deactivation: The active Pd(0) species can be sensitive.
-
Insight: Inefficient reductive elimination or side reactions can lead to the formation of inactive palladium species. The choice of ligand is crucial to stabilize the catalyst throughout the cycle.
-
Solution: For electron-deficient substrates, ligands like SPhos or XPhos are often more effective than traditional phosphines like PPh₃.[4] Consider using a pre-formed catalyst complex, such as an XPhos-Pd-G2 precatalyst, which can improve catalyst stability and performance.[5]
-
-
Ineffective Oxidative Addition: The C-Br bond on your starting material is activated by the electron-withdrawing sulfonamide group, but this step can still be sluggish.
-
Insight: The oxidative addition of the aryl halide to the Pd(0) center is the first committed step of the catalytic cycle. A slow rate here will bottleneck the entire reaction.
-
Solution: Increasing the reaction temperature (e.g., from 80 °C to 100-110 °C in solvents like dioxane or toluene) can provide the necessary activation energy. Ensure your solvent is high-boiling and appropriate for the temperature.
-
-
Base Selection: The base plays a more complex role than simply being a stoichiometric reagent.
-
Insight: While strong bases can promote the reaction, they can also lead to undesired side reactions, including catalyst decomposition and hydrolysis of the boronic ester product. Weaker bases like potassium acetate (KOAc) or potassium phosphate (K₃PO₄) are generally preferred in Miyaura brylations.[1][2] The base activates the diboron reagent, facilitating the crucial transmetalation step.[1]
-
Solution: If using a strong base like an alkoxide, consider switching to KOAc. A screening of bases is often a valuable optimization step.
-
Section 3: Managing Side Reactions
Even with good conversion of the starting material, yields can be compromised by the formation of byproducts.
Question 2: I've isolated my product, but it's contaminated with a significant amount of N,N-diethylbenzenesulfonamide (the de-brominated starting material). How can I prevent this?
Answer: The formation of the de-halogenated product is a common side reaction known as protodeboronation or hydrodehalogenation.[6][7]
-
Mechanism of Formation: This side reaction can occur through several pathways. One common route involves the oxidative addition of the aryl halide to the palladium catalyst, followed by a reaction with a proton source in the mixture (often trace water or an alcoholic solvent) to yield the de-halogenated arene.[6]
-
Preventative Measures:
-
Strictly Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Flame-dry your glassware and run the reaction under an inert atmosphere (Argon or Nitrogen).[8]
-
Solvent Choice: While some protocols tolerate protic solvents, for a sensitive substrate, switching to a rigorously dried aprotic solvent like dioxane, toluene, or CPME is highly recommended.
-
Base Purity: Ensure your base is anhydrous. Some bases, like potassium phosphate, can be hygroscopic.
-
Question 3: My mass spectrometry analysis shows a dimeric species corresponding to the homocoupling of my starting material. What causes this and how can I minimize it?
Answer: The formation of a biaryl byproduct (homocoupling) is another known side reaction in palladium-catalyzed cross-couplings.
-
Insight: This typically arises from a competing reaction pathway where the palladium-aryl intermediate reacts with another molecule of the aryl halide instead of the boron reagent. This can be more prevalent at higher temperatures or if the transmetalation step is slow.
-
Solutions:
-
Optimize Catalyst/Ligand: Using more sterically hindered and electron-rich ligands (e.g., Buchwald-type biaryl phosphine ligands) can favor the desired cross-coupling pathway.
-
Control Stoichiometry: Ensure a slight excess of the diboron reagent (typically 1.1 to 1.5 equivalents) is used to favor the borylation reaction over homocoupling.
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also promote side reactions. Find the optimal temperature that gives good conversion without significant byproduct formation.
-
Section 4: Experimental Protocols & Workflows
Optimized Protocol for Miyaura Borylation
This protocol is a starting point and may require optimization for your specific setup.
Reagents & Equipment:
-
3-bromo-N,N-diethylbenzenesulfonamide (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv)
-
PdCl₂(dppf) (0.03 equiv) or a suitable Buchwald precatalyst (0.03 equiv)
-
Potassium Acetate (KOAc), anhydrous (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Flame-dried round-bottom flask with a reflux condenser and magnetic stirrer
-
Inert atmosphere setup (Argon or Nitrogen line)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 3-bromo-N,N-diethylbenzenesulfonamide, bis(pinacolato)diboron, the palladium catalyst, and potassium acetate.
-
Add anhydrous 1,4-dioxane via cannula or syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting low yields.
Section 5: Purification Strategies
Question 4: My crude product is an oil and difficult to purify by chromatography. Are there alternative methods?
Answer: Purifying boronic acids and their esters can be challenging. Here are some strategies:
-
Conversion to a Trifluoroborate Salt: Boronic acids can be converted to their corresponding potassium trifluoroborate salts (ArBF₃K) by treatment with KHF₂. These salts are often highly crystalline, air-stable solids that are easily purified by recrystallization. The boronic acid can be regenerated from the trifluoroborate salt if needed.
-
Acid/Base Wash: If your primary impurity is the unreacted starting material, an extractive workup can be effective. Boronic acids are weakly acidic and can sometimes be extracted into a basic aqueous layer (e.g., dilute NaOH), then re-acidified and extracted back into an organic solvent, leaving neutral impurities behind. Use this method with caution as over-exposure to strong base can cause degradation.
-
Recrystallization: If you can obtain a solid crude product, screening for a suitable recrystallization solvent system (e.g., heptane/ethyl acetate, toluene) can be a highly effective method for purification, especially on a larger scale.
Section 6: Frequently Asked Questions (FAQs)
Q1: Can I use a different boron source instead of B₂pin₂? A: Yes, other boron sources like pinacolborane (H-Bpin) or tetrahydroxydiboron [B₂(OH)₄] can be used.[1][5] However, reaction conditions, particularly the choice of base, may need to be re-optimized. B₂(OH)₄ is more atom-economical but may require different conditions to achieve high yields.[5]
Q2: Is it necessary to perform this reaction under an inert atmosphere? A: For consistent and high yields, yes. The Pd(0) catalyst is susceptible to oxidation, which deactivates it. While some robust catalyst systems may show some tolerance to air, running the reaction under an inert atmosphere is a critical parameter for reproducibility.[8]
Q3: My starting material is 3-chloro-N,N-diethylbenzenesulfonamide. Can I use that instead of the bromo- derivative? A: Aryl chlorides are generally less reactive than aryl bromides in oxidative addition. While it is possible to use the aryl chloride, it will likely require a more active catalyst system (e.g., one with a highly electron-rich and sterically demanding ligand like XPhos or SPhos), higher catalyst loading, and potentially higher temperatures.[3]
Q4: How do I know if my base is sufficiently anhydrous? A: For bases like KOAc, purchasing from a reputable supplier in a sealed bottle is a good start. For maximum certainty, you can dry the base in a vacuum oven before use. For hygroscopic bases like K₃PO₄, drying is highly recommended.
References
-
Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
- Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed. (n.d.). Google Patents.
-
N,N-Diethyl-3-methylbenzamide. (n.d.). MDPI. Retrieved from [Link]
- Production and purification of an N,N-diethylaminophenol. (n.d.). Google Patents.
-
Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. (n.d.). ACS Publications. Retrieved from [Link]
-
N, N-Diethyl 3-borono-4-methylbenzenesulfonamide, min 97%, 1 gram. (n.d.). CP Lab Safety. Retrieved from [Link]
-
Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling with Boronic Acids: Access to High Oxidation State Sulfur Pharmacophores. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
A new method for the synthesis of N,N-diethyl-m-methylbenzamide. (n.d.). ResearchGate. Retrieved from [Link]
-
N,N-diethyl O-carbamate: directed metalation group and orthogonal Suzuki-Miyaura cross-coupling partner. (n.d.). PubMed. Retrieved from [Link]
-
An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (n.d.). MIT Open Access Articles. Retrieved from [Link]
-
One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. (n.d.). Medium. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (n.d.). Chemistry LibreTexts. Retrieved from [Link]
-
Sulfonylation of aryl boronic acids by sulfonyl fluorides in water under visible-light irradiation. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Purification of N,N-diethylnicotinamide (N,N-diethylpyridine-3-carboxamide)? (n.d.). ResearchGate. Retrieved from [Link]
-
Discussion Addendum for: Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Arylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
Sources
- 1. Miyaura Borylation Reaction [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 5. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. medium.com [medium.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of N,N-Diethyl-3-boronobenzenesulfonamide
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for N,N-Diethyl-3-boronobenzenesulfonamide. This document is designed for researchers, medicinal chemists, and process development professionals who are handling the synthesis and purification of this versatile boronic acid derivative. As a key building block in synthetic chemistry, achieving high purity is critical for reliable downstream applications. This guide provides field-proven insights, detailed protocols, and robust troubleshooting advice to help you navigate the common challenges associated with its purification.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling, properties, and analysis of N,N-Diethyl-3-boronobenzenesulfonamide.
Q1: What are the expected physical properties of N,N-Diethyl-3-boronobenzenesulfonamide?
N,N-Diethyl-3-boronobenzenesulfonamide is typically a solid at room temperature. Its physical state (e.g., crystalline vs. amorphous) will depend on the final purification method. As with many boronic acids, it is important to be aware of its potential to form a trimeric anhydride, known as a boroxine, upon dehydration. This can affect its physical properties, such as melting point and solubility.
Q2: What are the most common impurities I should expect during the synthesis and purification of this compound?
Impurities are generally process-related and can originate from starting materials, side reactions, or degradation. A summary is provided in the table below.
| Impurity Type | Common Examples | Origin | Removal Strategy |
| Unreacted Starting Materials | 3-Bromobenzenesulfonamide, diethylamine, boronic esters | Incomplete reaction | Column chromatography, recrystallization, aqueous washes |
| Reaction By-products | Homocoupled species, protodeborylated compound (N,N-diethylbenzenesulfonamide) | Side reactions during borylation (e.g., Suzuki or Miyaura coupling) | Column chromatography |
| Catalyst Residues | Palladium or other transition metal complexes | Incomplete removal after reaction | Filtration through Celite® or silica gel plug, treatment with activated carbon |
| Degradation Products | Boroxine (trimeric anhydride) | Dehydration (heating, vacuum, acidic conditions) | Can often be reversed by treatment with water or diols |
| Solvent Residues | Toluene, THF, Ethyl Acetate, Hexanes | Incomplete removal after purification | High vacuum drying, co-evaporation with a suitable solvent[1] |
Q3: How should I store the purified N,N-Diethyl-3-boronobenzenesulfonamide to ensure its long-term stability?
To minimize degradation, particularly the formation of boroxines, the purified compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Storing it in a cool, dry place, such as a desiccator or a freezer, is highly recommended to prevent moisture uptake and thermal decomposition.
Q4: Which analytical techniques are best for assessing the purity of my final product?
A combination of techniques is recommended for a comprehensive purity assessment:
-
¹H and ¹¹B NMR: Provides structural confirmation and detects organic impurities. ¹¹B NMR is particularly useful for observing the boronic acid moiety and detecting boroxine formation (boronic acids typically show a broad singlet around 30 ppm, while boroxines appear around 33 ppm).
-
LC-MS/GC-MS: Confirms the molecular weight and provides a highly sensitive method for quantifying impurities.[2]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, especially for pharmaceutical applications where impurity levels below 0.1% must be monitored.[3]
-
Melting Point Analysis: A sharp and consistent melting point range is a good indicator of high purity for a crystalline solid.[4]
Part 2: Purification Method Selection Guide
Choosing the right purification strategy is critical for achieving the desired purity with a good yield. The decision often depends on the scale of your synthesis, the nature of the impurities, and the final application of the compound.
Decision Workflow for Purification
The following diagram outlines a logical workflow for selecting the most appropriate purification technique.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
Technical Support Center: Suzuki Coupling with Sulfonamide Boronic Acids
Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura coupling reactions involving sulfonamide-functionalized boronic acids. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this powerful cross-coupling reaction but may encounter specific challenges related to this substrate class. Here, we move beyond generic protocols to provide in-depth, mechanistically-grounded troubleshooting advice.
Introduction: The Challenge of Sulfonamide Boronic Acids
The sulfonamide moiety is a cornerstone of medicinal chemistry. However, its incorporation into Suzuki coupling partners, specifically on the boronic acid component, introduces a unique set of challenges. The strong electron-withdrawing nature of the sulfonyl group and the presence of an acidic N-H proton can significantly impact the delicate balance of the catalytic cycle, leading to low yields, side reactions, and failed couplings. This guide will address these common problems in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling with a sulfonamide-containing boronic acid is giving very low to no yield. What are the most likely causes?
Low conversion is the most common issue. The primary culprits are often twofold: instability of the boronic acid and difficult transmetalation.
-
Protodeboronation: The C-B bond of your sulfonamide boronic acid is susceptible to cleavage, especially under the basic aqueous conditions typical of Suzuki couplings. The strongly electron-withdrawing sulfonamide group exacerbates this issue. This side reaction replaces the boronic acid with a hydrogen atom, effectively consuming your starting material.
-
Slow Transmetalation: The transmetalation step, where the organic group is transferred from boron to the palladium center, is often rate-limiting. For transmetalation to occur efficiently, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[1] The electron-deficient nature of the sulfonamide-substituted aryl ring can slow this step down.
-
Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester.[2] These esters are significantly more resistant to protodeboronation and can release the boronic acid in situ under the reaction conditions.
-
Optimize the Base: The choice and amount of base are critical.
-
Start with a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Stronger bases like sodium hydroxide can accelerate protodeboronation.
-
Consider using fluoride ions (e.g., from KF) as the base, which can be effective while being less harsh.[1]
-
-
Solvent System:
-
While aqueous conditions are common, they can promote protodeboronation. Try minimizing the amount of water or using an anhydrous solvent system if possible.[2] Toluene, dioxane, or DMF with a carefully controlled amount of water (often a 10:1 organic to aqueous ratio) can be a good starting point.[2]
-
-
Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the different steps of the catalytic cycle.
Q2: I'm observing significant amounts of homocoupling of my sulfonamide boronic acid. How can I prevent this?
Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is another common side reaction. This is often a sign of issues with the palladium catalyst, particularly the presence of Pd(II) species at the start of the reaction or oxidative processes during the reaction.[2][4]
-
Ensure a Pd(0) Source: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it needs to be reduced to the active Pd(0) state. This reduction can sometimes consume two molecules of your boronic acid, leading to homocoupling.[4] Using a direct Pd(0) source like Pd₂(dba)₃ can sometimes mitigate this, though these can also be unstable.[2]
-
Thorough Degassing: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), which can promote homocoupling.[2] Ensure your reaction mixture is thoroughly degassed before heating. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles for more sensitive reactions.
-
Control Stoichiometry: Ensure you are using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) relative to your aryl halide. A large excess of the boronic acid can sometimes favor homocoupling.
Q3: Can the acidic N-H proton of the sulfonamide interfere with the reaction?
Yes, the acidic proton on the sulfonamide nitrogen can absolutely cause issues. Under basic conditions, this proton can be deprotonated. This can lead to several complications:
-
Base Consumption: The deprotonation of the sulfonamide will consume a portion of your base, potentially leaving an insufficient amount to activate the boronic acid for transmetalation.
-
Solubility Changes: The resulting sulfonamide anion may have different solubility in the reaction solvent, which could negatively impact the reaction kinetics.
-
Catalyst Inhibition: The sulfonamide anion could potentially coordinate to the palladium center, acting as an inhibitory ligand and slowing down the catalytic cycle.
-
Increase Base Equivalents: Add an extra equivalent of base to your reaction to account for the deprotonation of the sulfonamide N-H.
-
N-Alkylation/Arylation: If feasible for your synthetic route, protecting the sulfonamide nitrogen (e.g., with a methyl or benzyl group) can eliminate these issues entirely. However, this adds extra steps to your synthesis.
-
Careful Base Selection: A weaker base may not deprotonate the sulfonamide as readily, but you still need a base strong enough to promote the formation of the boronate. Screening bases like K₃PO₄ or K₂CO₃ is recommended.
Visualizing the Suzuki Cycle and Common Pitfalls
To better understand the process and where things can go wrong, let's visualize the catalytic cycle and the primary side reactions.
Caption: The Suzuki catalytic cycle and key side reactions.
Summary Table: Troubleshooting Strategies
| Problem Observed | Potential Cause(s) | Recommended Solution(s) | Key Parameters to Screen |
| Low or No Yield | Protodeboronation, Slow Transmetalation | Use boronate esters (pinacol, MIDA). Optimize base (K₂CO₃, Cs₂CO₃, KF). Use electron-rich, bulky ligands (SPhos, XPhos). Minimize water content. | Base, Ligand, Solvent, Water content |
| Homocoupling of Boronic Acid | Pd(II) contamination, Oxygen in reaction | Thoroughly degas the reaction mixture. Use a direct Pd(0) source or ensure efficient reduction of Pd(II) precatalyst. | Degassing technique, Catalyst choice |
| Starting Material Decomposition | Harsh basic conditions, High temperature | Use a milder base. Screen lower reaction temperatures. | Base, Temperature |
| Reaction Stalls | Catalyst inhibition (e.g., by sulfonamide anion), Catalyst decomposition | Add an extra equivalent of base. Screen different ligands to find a more robust catalyst system. | Base equivalents, Ligand |
Experimental Protocol: Screening for Optimal Conditions
This protocol provides a general workflow for optimizing a challenging Suzuki coupling with a sulfonamide boronic acid.
-
Reagent Preparation:
-
Ensure the aryl halide is pure.
-
If using a boronic acid, consider converting a small amount to its pinacol ester for comparison.
-
Dry all solvents thoroughly. Dioxane and toluene should be distilled from an appropriate drying agent.
-
-
Reaction Setup (Example for a 24-well plate screen):
-
In an array of reaction vials, add the aryl halide (0.1 mmol, 1.0 eq.).
-
Add the sulfonamide boronic acid or boronate ester (0.12 mmol, 1.2 eq.).
-
Add the base (0.2-0.3 mmol, 2-3 eq.). Screen K₂CO₃, K₃PO₄, and Cs₂CO₃.
-
To each vial, add a different palladium precatalyst/ligand combination (e.g., Pd₂(dba)₃ with SPhos, Pd(OAc)₂ with XPhos, PdCl₂(dppf)). Use 1-2 mol% Pd.
-
Add the solvent (e.g., Toluene/H₂O 10:1, Dioxane, DMF).
-
-
Degassing and Reaction:
-
Seal the vials.
-
Purge the system with argon for 15-20 minutes.
-
Heat the reaction block to the desired temperature (e.g., 80-110 °C).
-
-
Analysis:
-
After a set time (e.g., 4, 12, 24 hours), take a small aliquot from each reaction.
-
Dilute the aliquot and analyze by LC-MS or GC-MS to determine the conversion to product and identify major byproducts like homocoupled or protodeboronated species.
-
Caption: Troubleshooting workflow for sulfonamide Suzuki couplings.
References
-
Wu, J., et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science, 12(12), 4475–4480. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Al-Amin, M., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(12), 5074-5089. DOI: 10.1039/C3CS60197H. Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. Available at: [Link]
Sources
identifying side products in N,N-Diethyl 3-boronobenzenesulfonamide reactions
Troubleshooting Guide & FAQs
Product Class: Arylboronic Acids / Building Blocks Target Application: Suzuki-Miyaura Cross-Coupling Audience: Medicinal Chemists, Process Chemists
Introduction: The Reactivity Profile
N,N-Diethyl 3-boronobenzenesulfonamide is a bifunctional building block. While the sulfonamide moiety is generally robust, the boronic acid group is dynamic. It exists in a delicate equilibrium between its monomeric acid form, its trimeric anhydride (boroxine), and various ionic species depending on pH.
Successful utilization of this reagent requires distinguishing between reversible physical states (which are harmless) and irreversible chemical degradation (which destroys yield). This guide breaks down these scenarios.
Part 1: The "Phantom" Peaks (Analytical Troubleshooting)
User Issue: "I synthesized/bought the compound, but the Mass Spec (MS) shows a mass much higher than expected, and the proton NMR looks broad or complex."
Diagnosis: Boroxine Formation (Reversible)
Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines . This is not degradation; it is a thermodynamic equilibrium driven by entropy (release of water).
The Chemistry:
| Species | Formula | Molecular Weight (approx) | Observation |
| Monomer | 257.1 | Expected product. Dominant in aqueous/polar solvents. | |
| Boroxine (Trimer) | 717.3 | Dominant in dry, non-polar solvents (CDCl3), vacuum-dried solids, or MS sources. |
Q&A: Analytical Artifacts
Q: My LC-MS shows a major peak at m/z ~718. Is my compound impure?
A: Likely not. In the ionization source (ESI+), the high temperature and desolvation gas drive the dehydration equilibrium toward the boroxine. You are detecting the trimer
-
Action: Check for the monomer mass (258 [M+H]) or the boroxine mass. If both are present, it is simply the equilibrium state.
Q: The NMR peaks are broad in CDCl3. Why? A: In non-polar solvents like chloroform, the rate of exchange between the monomer and boroxine is often on the NMR timescale, causing peak broadening. Additionally, intermolecular hydrogen bonding can broaden the signals.
-
Action: Add 1-2 drops of
or to the NMR tube. This breaks the boroxine ring and H-bonding network, sharpening the peaks and converting everything to the monomeric ester/acid form.
Part 2: Reaction Failure Modes (Suzuki Coupling)
User Issue: "My Suzuki coupling failed. The starting material is gone, but the yield is low. I see new spots on TLC."
The sulfonamide group at the meta position is electron-withdrawing . This electronic effect significantly alters the stability of the C-B bond compared to simple phenylboronic acid.
Scenario A: Protodeboronation (The "Des-Boron" Product)
Observation: You isolate N,N-diethylbenzenesulfonamide (Mass = 213). The boron group has been replaced by hydrogen.
Mechanism: Under basic conditions (standard Suzuki), the boronic acid forms a boronate anion. The electron-withdrawing sulfonamide group stabilizes the transition state for the cleavage of the C-B bond, facilitating the loss of the boron group.
Troubleshooting Protocol:
-
Lower the Base Strength: Switch from strong bases (KOtBu, NaOH) to milder bases (
, , or ). -
Reduce Temperature: Protodeboronation has a higher activation energy than transmetalation. Lowering the temp (e.g., from 100°C to 60°C) favors the coupling.
-
Anhydrous Conditions: While water is needed for the boroxine-to-acid shift, excess water promotes protodeboronation. Use a defined water ratio (e.g., Dioxane/H2O 10:1) rather than bulk aqueous solvents.[1][2][3]
Scenario B: Homocoupling (Oxidative Dimerization)
Observation: You isolate a symmetric dimer (Biaryl).[4]
Cause: Presence of Oxygen.[4][5][6]
Troubleshooting Protocol:
-
Degas Thoroughly: Sparging with argon is often insufficient. Use the Freeze-Pump-Thaw method for reaction solvents.
-
Catalyst Load: Ensure the Pd catalyst is active. Inactive "black" Pd can sometimes promote radical homocoupling pathways.
Part 3: Visualization of Pathways
The following diagram illustrates the "Fate of the Boronic Acid" during your workflow.
Caption: Figure 1. Reaction pathways. Yellow indicates reversible physical states; Red indicates irreversible chemical loss.
Part 4: Purification & Stability FAQs
Q: Can I purify this boronic acid on silica gel? A: Avoid if possible. Boronic acids interact strongly with the silanols on silica gel, leading to severe streaking and low recovery.
-
Alternative: If you must purify, convert it to the Pinacol Ester first. The ester is stable on silica.
-
Workaround: If you must purify the free acid, add 1% Acetic Acid or use reverse-phase (C18) chromatography with water/acetonitrile.
Q: How should I store it? A: Store at 4°C under Argon. Over time, air oxidation can convert the C-B bond to a C-O bond (Phenol). If the solid turns slightly pink or brown, oxidation has occurred.
Summary of Side Products (Data Table)
| Side Product | Origin | Mass Shift (vs Monomer) | Prevention |
| Boroxine | Dehydration (Equilibrium) | Add water/alcohol to analysis solvent. | |
| Des-Boron | Protodeboronation | Milder base, lower temp. | |
| Biaryl Dimer | Homocoupling | Remove | |
| Phenol | Oxidation | Store under inert gas. |
References
-
Boroxine Equilibrium: Tokunaga, Y., et al. "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution."[7] Journal of the Chemical Society, Perkin Transactions 2, 2002.
-
Protodeboronation Mechanism: Cox, P. A., et al. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society, 2017.
-
Suzuki Coupling Side Reactions: Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014.
-
Homocoupling Pathways: Adamo, C., et al. "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids." Journal of the American Chemical Society, 2006.
Sources
Technical Support Center: Catalyst Selection for N,N-Diethyl 3-boronobenzenesulfonamide Cross-Coupling
Welcome to the technical support center for the cross-coupling of N,N-Diethyl 3-boronobenzenesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, you will find in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions, all grounded in established chemical principles and field-proven insights.
Introduction: Understanding the Substrate
N,N-Diethyl 3-boronobenzenesulfonamide is a unique bifunctional molecule, presenting both a nucleophilic boronic acid and an electron-withdrawing sulfonamide group. This electronic feature is a critical consideration in catalyst selection and reaction optimization for Suzuki-Miyaura cross-coupling reactions. The electron-withdrawing nature of the sulfonamide group can decrease the nucleophilicity of the boronic acid, potentially slowing the rate-determining transmetalation step of the catalytic cycle.[1][2] Consequently, careful selection of the catalyst, ligand, and base is paramount to achieving high yields and avoiding common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using N,N-Diethyl 3-boronobenzenesulfonamide in Suzuki-Miyaura cross-coupling?
The main challenge arises from the electron-withdrawing N,N-diethylsulfonamide group. This group reduces the electron density of the aryl ring, which in turn decreases the nucleophilicity of the boronic acid. This can lead to a sluggish or incomplete reaction, as the transmetalation step in the Suzuki-Miyaura catalytic cycle is often slower for electron-deficient boronic acids.[1][2]
Q2: What type of palladium catalyst is recommended for this substrate?
For electron-deficient boronic acids, a highly active palladium catalyst is crucial. Palladium(II) precatalysts, such as Pd(OAc)₂, in combination with a suitable phosphine ligand, are a common starting point. Alternatively, pre-formed palladium(0) catalysts like Pd(PPh₃)₄ can be effective. The choice often depends on the specific coupling partner and reaction conditions.
Q3: How important is ligand selection, and what ligands are recommended?
Ligand selection is critical. Electron-rich and sterically bulky phosphine ligands are generally preferred as they can accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[3] For challenging couplings involving electron-deficient boronic acids, ligands from the Buchwald family, such as SPhos or XPhos, have shown great utility.[4] Tri(tert-butyl)phosphine (P(t-Bu)₃) is another excellent choice due to its steric bulk and electron-donating properties.[5]
Q4: What is the role of the base, and which base should I choose?
The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[6] For sensitive or electron-deficient boronic acids, the choice of base is a delicate balance. A base that is too strong can promote protodeboronation, an undesirable side reaction where the boronic acid group is replaced by a hydrogen atom.[7][8]
A moderately strong inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often a good starting point.[9] In some cases, a milder base like cesium carbonate (Cs₂CO₃) or even organic bases can be beneficial. The optimal base should be determined empirically for each specific reaction.
Q5: Can I use N,N-Diethyl 3-boronobenzenesulfonamide with any aryl halide?
The reactivity of the aryl halide coupling partner follows the general trend: I > Br > OTf >> Cl.[3] While aryl iodides and bromides are generally good coupling partners, aryl chlorides may require a more active catalyst system, often involving specialized ligands, to achieve good yields.[3]
Troubleshooting Guide
This section addresses common issues encountered during the cross-coupling of N,N-Diethyl 3-boronobenzenesulfonamide.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficient Catalyst Activity: The chosen catalyst/ligand system may not be active enough for the electron-deficient substrate. 2. Inefficient Transmetalation: The boronic acid is not being effectively transferred to the palladium center. 3. Poor Solubility: Reactants may not be fully dissolved in the chosen solvent. | 1. Switch to a more active ligand: Try a bulkier, more electron-rich phosphine ligand such as SPhos, XPhos, or P(t-Bu)₃. 2. Increase Reaction Temperature: Carefully increasing the temperature can often overcome activation energy barriers. 3. Change the Base: A different base might be more effective at forming the active boronate species. Consider switching from K₂CO₃ to K₃PO₄ or Cs₂CO₃. 4. Solvent Optimization: Ensure all reactants are soluble. A mixture of a polar aprotic solvent (e.g., dioxane, THF) with a small amount of water is often effective. |
| Significant Protodeboronation | 1. Base is too strong: A highly basic environment can lead to the cleavage of the C-B bond. 2. Presence of excess water: While some water is often beneficial, too much can promote protodeboronation. 3. Prolonged reaction time at high temperature: This can increase the likelihood of side reactions. | 1. Use a milder base: Switch to a weaker base like K₂CO₃ or consider using fluoride ions (e.g., KF) which can also activate the boronic acid. 2. Use anhydrous solvents and reagents: Ensure your solvent and other reagents are dry. Add a controlled amount of water if necessary for the reaction. 3. Protect the boronic acid: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) which can release the boronic acid slowly under the reaction conditions.[10] 4. Monitor the reaction closely: Aim for the shortest reaction time necessary for completion. |
| Formation of Homocoupled Byproducts | 1. Oxidative Homocoupling: Two molecules of the boronic acid coupling together. This can be promoted by the presence of oxygen and Pd(II) species. 2. Reductive Homocoupling: Two molecules of the aryl halide coupling together. | 1. Thoroughly degas the reaction mixture: Use techniques like freeze-pump-thaw or sparging with an inert gas (e.g., argon or nitrogen) to remove oxygen. 2. Use a Pd(0) precatalyst: Starting with a Pd(0) source can sometimes minimize side reactions involving Pd(II). 3. Ensure efficient stirring: This can help to minimize localized high concentrations of reagents. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a starting point for the cross-coupling of N,N-Diethyl 3-boronobenzenesulfonamide with an aryl bromide. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
N,N-Diethyl 3-boronobenzenesulfonamide (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add N,N-Diethyl 3-boronobenzenesulfonamide, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common issues.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). The role of boronic acid speciation in Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Alonso, D. A., Nájera, C., & Pacheco, M. C. (2002). A convenient and general method for the Suzuki cross-coupling of aryl and heteroaryl chlorides with boronic acids. The Journal of Organic Chemistry, 67(16), 5588–5594. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki–Miyaura coupling reaction. Accounts of chemical research, 40(4), 275-286. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl halides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile catalysts for the Suzuki cross-coupling of arylboronic acids with aryl and vinyl halides and triflates under mild conditions. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]
-
Adamo, C., Amatore, C., Ciofini, I., Jutand, A., & Lakmini, H. (2006). Mechanism of the Suzuki− Miyaura reaction: A theoretical investigation on the role of the base. Organometallics, 25(21), 5091-5103. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: The missing link. Science, 352(6283), 329-332. [Link]
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
Matos, K., & Söderquist, J. A. (1998). Alkylboronic acids: a simple and general method for their preparation. The Journal of Organic Chemistry, 63(3), 461–465. [Link]
-
Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of aryl-, heteroaryl-, and vinylboronic acids: pH-rate profiles, kinetic isotope effects, and a mechanism for acid-catalyzed protodeboronation. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]
-
Alsabeh, P. G., & Arndtsen, B. A. (2011). Palladium-catalyzed protodeboronation of arylboronic acids. Tetrahedron Letters, 52(33), 4343-4345. [Link]
Sources
- 1. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
workup procedure for N,N-Diethyl 3-boronobenzenesulfonamide reactions
Technical Support Center: N,N-Diethyl-3-boronobenzenesulfonamide
A Guide to Reaction Workup, Purification, and Troubleshooting
Welcome to the technical support guide for N,N-Diethyl-3-boronobenzenesulfonamide. This document provides in-depth, field-proven insights for researchers, medicinal chemists, and process development scientists. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions during your experimental work. This guide is structured as a dynamic resource, addressing common questions and critical troubleshooting scenarios you may encounter when working with this versatile bifunctional molecule.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common inquiries regarding the handling and purification of N,N-Diethyl-3-boronobenzenesulfonamide.
Q1: What are the primary challenges in working up reactions involving N,N-Diethyl-3-boronobenzenesulfonamide?
A: The main challenges stem from the compound's two distinct functional groups: the aryl boronic acid and the N,N-diethylsulfonamide. The boronic acid moiety is prone to dehydration, forming a cyclic trimer known as a boroxine. This equilibrium can complicate analysis (e.g., NMR spectra) and purification. Furthermore, boronic acids can be sensitive to certain purification methods, such as prolonged exposure to standard silica gel.[1]
Q2: My ¹H NMR spectrum of the purified compound looks complex and broad, not like a single pure substance. Why?
A: This is a classic sign of the boronic acid/boroxine equilibrium. In solution, and particularly in a non-protic solvent like CDCl₃, N,N-Diethyl-3-boronobenzenesulfonamide can exist in a dynamic equilibrium with its corresponding boroxine anhydride. This results in multiple, often broad, signals in the NMR spectrum. To simplify the spectrum, you can add a few drops of a protic solvent like D₂O or MeOD to the NMR tube. This will hydrolyze the boroxine back to the monomeric boronic acid, resulting in sharper, more easily interpretable signals.
Q3: Is N,N-Diethyl-3-boronobenzenesulfonamide stable on silica gel for column chromatography?
A: Caution is advised. While some boronic acids can be purified by silica gel chromatography, many are unstable on silica, leading to streaking, decomposition, or irreversible binding.[1][2] The acidic nature of silica gel can promote degradation pathways. If chromatography is necessary, consider using a less acidic, neutral silica gel or deactivating the silica with a small amount of a suitable amine (e.g., triethylamine) in the eluent. A rapid "plug" filtration is often preferable to a long, slow column run. Alternatively, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before chromatography is a robust strategy.[1][3]
Q4: How should I store the purified N,N-Diethyl-3-boronobenzenesulfonamide?
A: The compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).[4] This minimizes exposure to moisture, which can affect the boronic acid/boroxine equilibrium, and to oxygen, which can slowly degrade the compound over time.
Section 2: Standard Post-Synthesis Workup & Purification Protocol
This section provides a validated, step-by-step protocol for the isolation and purification of N,N-Diethyl-3-boronobenzenesulfonamide following its synthesis. The causality behind each step is explained to build a foundational understanding.
Experimental Protocol: Aqueous Extractive Workup
This procedure is designed to remove common inorganic salts, polar starting materials, and other water-soluble impurities.
-
Reaction Quenching:
-
Step: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature. If reactive reagents (e.g., organometallics) were used, cool the mixture to 0 °C and cautiously quench by slow addition of saturated aqueous NH₄Cl solution.
-
Rationale: Quenching neutralizes reactive species and prepares the mixture for aqueous extraction. Saturated NH₄Cl is a mild acidic quencher suitable for many organometallic reagents.
-
-
Solvent Removal (if applicable):
-
Step: If the reaction was performed in a water-miscible solvent (e.g., THF, Dioxane, DMF), remove the bulk of the solvent under reduced pressure (rotary evaporation).
-
Rationale: Removing water-miscible solvents is crucial for achieving clean phase separation during the subsequent liquid-liquid extraction. For high-boiling point solvents like DMF, an aqueous wash with 5% LiCl can help pull the solvent into the aqueous phase.[5]
-
-
Liquid-Liquid Extraction (LLE):
-
Step 1 (Dilution): Dilute the residue with an appropriate organic solvent (e.g., Ethyl Acetate (EtOAc) or Dichloromethane (DCM)) and water.
-
Step 2 (Acid Wash): Transfer the mixture to a separatory funnel. Wash the organic layer with a dilute acidic solution, such as 0.5 M HCl.[6] Separate the layers.
-
Rationale: The acid wash protonates and removes any basic impurities, such as unreacted amines, which become water-soluble salts.
-
-
Step 3 (Base Wash): Wash the organic layer with a dilute basic solution, such as saturated aqueous NaHCO₃.
-
Rationale: This wash neutralizes any remaining acid and removes acidic byproducts. Caution: Add the basic solution slowly and vent the separatory funnel frequently to release CO₂ gas produced from neutralization.[5]
-
-
Step 4 (Brine Wash): Wash the organic layer with saturated aqueous NaCl (brine).
-
Rationale: The brine wash removes the bulk of the dissolved water from the organic layer, breaking up minor emulsions and initiating the drying process.
-
-
-
Drying and Concentration:
-
Step: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Rationale: Complete removal of water is essential to prevent the presence of water from interfering with subsequent steps or the final product's stability.
-
-
Final Purification:
-
Step: The resulting crude solid or oil can be further purified. Recrystallization from a suitable solvent system (e.g., EtOAc/Hexanes, Toluene) is often the preferred method for obtaining highly pure, crystalline material.[2] If chromatography is unavoidable, refer to the advice in FAQ Q3.
-
Workflow Visualization
Caption: Standard aqueous workup workflow.
Section 3: Troubleshooting Guide
This section uses a question-and-answer format to address specific experimental problems.
Q: My product yield is significantly lower than expected after the workup. What are the common causes of product loss?
A: Product loss can occur at multiple stages. A systematic diagnosis is key.
-
Incomplete Reaction: Always confirm the reaction has gone to completion before starting the workup. An incomplete reaction is the most common reason for low yields.
-
Partitioning Issues: N,N-Diethyl-3-boronobenzenesulfonamide has moderate polarity. Aggressive or numerous aqueous washes can lead to some product partitioning into the aqueous layers. It is good practice to back-extract the combined aqueous layers with a fresh portion of organic solvent to recover any lost product.
-
Protodeboronation: This is a common side reaction for aryl boronic acids, where the C-B bond is cleaved and replaced by a C-H bond, especially under harsh acidic or basic conditions or in the presence of certain metals.[3] This converts your product into N,N-diethylbenzenesulfonamide, which may be lost or complicate purification.
-
Degradation during Purification: As mentioned, boronic acids can degrade on silica gel. If you performed column chromatography, significant product loss may have occurred on the column.
Troubleshooting Logic Diagram
Caption: Decision tree for diagnosing low yield.
Q: I am having trouble with a persistent emulsion during the liquid-liquid extraction. How can I resolve this?
A: Emulsions are common when working with sulfonamides or when fine precipitates are present. Here are several effective strategies:
-
Add Brine: Add a significant volume of saturated NaCl solution. This increases the ionic strength of the aqueous phase, which helps to break up the emulsion.
-
Filter through Celite®: Pass the entire emulsified mixture through a pad of Celite® or diatomaceous earth. This can break up the fine particles that often stabilize an emulsion.
-
Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning for several minutes is a highly effective method for separating the layers.
-
Patience and Gentle Agitation: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (10-30 minutes) can allow the layers to separate. When mixing, use gentle inversions rather than vigorous shaking.
Q: How can I purify my compound if it seems completely unstable on silica gel?
A: If standard chromatography is not viable, consider these alternatives:
-
Acid-Base Derivatization: This is a powerful technique for purifying boronic acids.[7]
-
Protocol: Dissolve the crude material in an organic solvent (like EtOAc). Extract with a mild aqueous base (e.g., 1 M NaOH) to form the water-soluble boronate salt. Discard the organic layer containing neutral impurities. Carefully re-acidify the aqueous layer with cold 1 M HCl until the product precipitates. Extract the pure product back into a fresh organic solvent.[7]
-
-
Diethanolamine Adduct Formation: Boronic acids react reversibly with diethanolamine to form stable, crystalline adducts.
-
Protocol: Dissolve the crude product in a suitable solvent mixture (e.g., ether) and add diethanolamine. The boronic acid-diethanolamine adduct will often crystallize out of solution, leaving impurities behind. The pure boronic acid can be regenerated by treating the adduct with acid.[8]
-
-
Recrystallization: This remains one of the best methods for achieving high purity. Experiment with different solvent systems. A table of suggestions is provided below.
| Solvent System | Polarity | Notes |
| Ethyl Acetate / Hexanes | Medium / Non-polar | Good for moderately polar compounds. |
| Toluene | Aromatic | Often effective for aryl boronic acids. |
| Dichloroethane | Polar Aprotic | Can be a good choice if others fail.[2] |
| Acetone / Water | Polar Protic | Useful for more polar compounds. |
Section 4: Workup After Suzuki-Miyaura Coupling
When N,N-Diethyl-3-boronobenzenesulfonamide is used as a reagent in a Suzuki-Miyaura coupling, the workup goal shifts to removing unreacted boronic acid and palladium/phosphine byproducts.
Q: How do I remove unreacted boronic acid and boron-containing byproducts from my Suzuki coupling reaction mixture?
A: Several methods are effective for removing boron impurities post-coupling.
-
Aqueous Base Wash: A simple wash with 1 M NaOH or K₂CO₃ can extract the acidic boronic acid into the aqueous phase. This is often sufficient for routine purification.
-
Sorbitol Extraction: Boronic acids form a charged complex with diols like sorbitol in a basic aqueous solution. This complex is highly water-soluble and can be efficiently extracted from the organic product layer.[8]
-
Potassium Fluoride (KF) Wash: A wash with an aqueous KF solution will convert the boronic acid to the corresponding trifluoroborate salt (R-BF₃K), which is often insoluble in the organic phase and can be removed by filtration or extraction.[5]
Section 5: Analytical Purity Assessment
Ensuring the purity of your final compound is critical.
-
HPLC/LC-MS: Reversed-phase HPLC is a powerful tool for assessing purity.[9] Be aware that on-column hydrolysis of boronate esters (if formed) can be an issue. Using a column with low silanol activity and avoiding acidic modifiers in the mobile phase can minimize this artifact.[10]
-
GC-MS: This can be used to analyze for volatile impurities. Derivatization may be needed to improve the volatility of the boronic acid.[11][12]
-
¹H and ¹³C NMR: Provides structural confirmation. As noted, boroxine formation can complicate spectra.
-
¹¹B NMR: A useful technique to directly observe the boron environment and confirm the presence of the boronic acid (typically a broad singlet around 28-30 ppm).
Section 6: Safety & Handling
All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Boronic Acids: Can be skin and eye irritants. Avoid creating and inhaling dust.[13][14][15] Some boronic acids are flagged for potential reproductive toxicity, so handle with care.
-
Solvents: Handle all organic solvents with care, being mindful of their flammability and toxicity.
-
Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.
References
-
Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction. PMC, National Institutes of Health.
-
Process for purification of boronic acid and its derivatives. Google Patents.
-
Organic Reaction Workup Formulas for Specific Reagents. University of Rochester.
-
Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. Chromatography Online.
-
Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal.
-
Safety Data Sheet: Boric acid. Carl ROTH.
-
Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros.
-
Purification of boronic acids? Reddit r/chemistry.
-
Organic Syntheses Procedure: Rhodium-Catalyzed Dehydrogenative/Oxidative Olefination of N,N-Diethylbenzamide. Organic Syntheses.
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. WuXi AppTec.
-
Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate.
-
SAFETY DATA SHEET: (2-Methylpropyl)boronic acid. Fisher Scientific.
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How to purify boronic acids/boronate esters? ResearchGate.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.
-
Synthesis of Sulfonamides. Royal Society of Chemistry.
-
Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. University of Groningen.
-
SAFETY DATA SHEET: N,N-Diethylbenzamide. Thermo Fisher Scientific.
-
Typical error analysis of Suzuki coupling reactions. ResearchGate.
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Boric Acid Safety & Hazards. Lab Alley.
-
Quantifying Methylboronic Acid Impurities: A Comparative Guide to Analytical Methods. BenchChem.
-
SAFETY DATA SHEET: Cyclopropaneboronic acid. Sigma-Aldrich.
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ACS Publications.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Organic Syntheses Procedure: Catalytic Asymmetric Addition of Organozinc Reagents. Organic Syntheses.
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications.
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters.
-
N,N-Diethyl-3-methylbenzamide - MDPI.
-
Wohl-Ziegler Reaction. Organic Chemistry Portal.
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora.
-
Arylboronic acid or boronate synthesis. Organic Chemistry Portal.
-
Safety Data Sheet: Boric acid. Carl ROTH.
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. PMC, National Institutes of Health.
-
Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review. PubMed.
-
N,N-Diethyl-3-methylbenzamide, 97% 100 g. Thermo Scientific Chemicals.
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Validation & Comparative
A Comparative Guide to the Analytical Validation of N,N-Diethyl-3-boronobenzenesulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth, experience-driven comparison of analytical methodologies for the validation of N,N-Diethyl-3-boronobenzenesulfonamide synthesis. The focus is on providing a robust framework for ensuring the identity, purity, and quality of this compound, grounded in scientific principles and regulatory expectations.
Introduction: The Critical Role of Analytical Validation
N,N-Diethyl-3-boronobenzenesulfonamide is a molecule of interest in medicinal chemistry and drug discovery, combining the structural features of a sulfonamide with a boronic acid. The boronic acid moiety is a versatile functional group, notably utilized in Suzuki-Miyaura coupling reactions and as a pharmacophore in various enzyme inhibitors. The sulfonamide group is a well-established scaffold in a multitude of therapeutic agents. The reliable synthesis and subsequent quality control of such a molecule are paramount for its application in research and development.
Analytical method validation is the cornerstone of this quality control, providing documented evidence that a procedure is suitable for its intended purpose.[1] This guide will explore and compare suitable analytical techniques for N,N-Diethyl-3-boronobenzenesulfonamide, culminating in a detailed validation protocol for the most appropriate method, in line with the International Council for Harmonisation (ICH) guidelines.[2][3]
Proposed Synthesis and Potential Impurities
A definitive, publicly available synthesis protocol for N,N-Diethyl-3-boronobenzenesulfonamide is not readily found in the literature. However, based on standard organic chemistry principles and known reactions for similar compounds, a plausible synthetic route can be proposed.[4][5][6] This understanding is crucial for anticipating potential impurities, which is a key aspect of analytical method validation, specifically for assessing specificity.
A likely synthesis involves the reaction of a 3-boronobenzenesulfonyl chloride derivative with diethylamine.
Caption: Proposed synthesis of N,N-Diethyl-3-boronobenzenesulfonamide.
Based on this proposed synthesis, potential impurities could include:
-
Starting Materials: Unreacted 3-sulfonylchloridephenylboronic acid and diethylamine.
-
By-products: Hydrolysis of the sulfonyl chloride to 3-sulfophenylboronic acid.
-
Reagents: Residual base (e.g., triethylamine).
-
Degradation Products: Boronic acids are known to undergo dehydration to form cyclic boroxine anhydrides.[7] Also, protodeboronation (loss of the boronic acid group) can occur under certain conditions.[8]
-
Solvent Residues: Residual solvents from the reaction and purification steps.
Comparison of Analytical Methods for Quality Control
The selection of an appropriate analytical method is a critical decision based on the analyte's chemical properties and the intended purpose of the analysis (e.g., identification, purity assessment, quantification).
| Method | Principle | Applicability to N,N-Diethyl-3-boronobenzenesulfonamide | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and mobile phase. | Excellent for purity determination and quantification of the main component and non-volatile impurities. | High resolution, sensitivity, and reproducibility. Can be coupled with various detectors (UV, MS).[9] | Boronic acids can exhibit poor retention on standard reversed-phase columns and may require specific mobile phase conditions or derivatization.[10] |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Not ideal for the parent compound due to its low volatility and thermal lability. May be suitable for analyzing volatile impurities or after derivatization. | High efficiency for volatile compounds. | Requires derivatization for non-volatile analytes, which adds complexity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides detailed structural information for identity confirmation. Quantitative NMR (qNMR) can be used for assay. 11B NMR is specific for the boronic acid moiety. | Non-destructive, provides unambiguous structural confirmation. | Lower sensitivity compared to chromatographic methods. Requires specialized equipment and expertise. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Excellent for identity confirmation and characterization of impurities when coupled with a separation technique (LC-MS, GC-MS). | High sensitivity and specificity. Provides molecular weight and fragmentation information.[11] | May not be quantitative without appropriate standards and validation. Ionization of boronic acids can be challenging. |
Rationale for Method Selection: For comprehensive quality control, a combination of techniques is often employed. However, for routine purity and assay determination, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most pragmatic and widely used method for compounds of this nature. Its ability to separate a wide range of impurities and provide accurate quantification makes it the preferred choice for validation.
Detailed Analytical Validation Protocol: RP-HPLC Method
This section outlines a comprehensive validation protocol for an RP-HPLC method for the analysis of N,N-Diethyl-3-boronobenzenesulfonamide, adhering to ICH Q2(R1) guidelines.[2][3]
Caption: Workflow for analytical method validation.
System Suitability
Purpose: To ensure the chromatographic system is adequate for the intended analysis.[12]
Procedure:
-
Prepare a standard solution of N,N-Diethyl-3-boronobenzenesulfonamide.
-
Inject the standard solution six replicate times.
-
Calculate the following parameters:
-
Tailing factor (Asymmetry factor): Should be ≤ 2.0.
-
Theoretical plates (N): Should be > 2000.
-
Relative Standard Deviation (RSD) of peak areas: Should be ≤ 2.0%.
-
Specificity
Purpose: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1]
Procedure:
-
Forced Degradation Studies: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.
-
Analyze the stressed samples and compare the chromatograms to that of an unstressed standard.
-
Impurity Spiking: Spike the analyte solution with known impurities and starting materials.
-
Acceptance Criteria: The peak for N,N-Diethyl-3-boronobenzenesulfonamide should be free from co-eluting peaks from degradation products or impurities. Peak purity analysis using a photodiode array (PDA) detector should be performed.
Linearity and Range
Purpose: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.[13]
Procedure:
-
Prepare a series of at least five standard solutions of N,N-Diethyl-3-boronobenzenesulfonamide at different concentrations, typically ranging from 50% to 150% of the expected working concentration.
-
Inject each standard solution in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
Visual inspection of the plot should show a linear relationship.
-
Accuracy
Purpose: To determine the closeness of the test results obtained by the method to the true value.
Procedure:
-
Spiked Placebo Analysis: Prepare a synthetic mixture (placebo) containing all components of the final product except the analyte.
-
Spike the placebo with known amounts of N,N-Diethyl-3-boronobenzenesulfonamide at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
-
Analyze the spiked samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Robustness
Purpose: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Procedure:
-
Introduce small variations to the method parameters, one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
-
Analyze a standard solution under each varied condition.
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by the variations.
Data Summary and Interpretation
All quantitative data from the validation studies should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Summary of Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| System Suitability | Tailing Factor ≤ 2.0; Theoretical Plates > 2000; RSD of Peak Areas ≤ 2.0% |
| Specificity | No co-elution of impurities or degradants; Peak purity index > 0.999 |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 |
| Range | Typically 80% to 120% of the test concentration |
| Accuracy | Mean Recovery between 98.0% and 102.0% |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0% |
| Robustness | System suitability passes under varied conditions |
Conclusion
The analytical validation of the synthesis of N,N-Diethyl-3-boronobenzenesulfonamide is a multifaceted process that requires a thorough understanding of the compound's chemistry, potential impurities, and regulatory requirements. This guide has provided a framework for comparing suitable analytical methods and has detailed a comprehensive validation protocol for an RP-HPLC method. By following such a structured and scientifically sound approach, researchers and drug developers can ensure the reliability and accuracy of their analytical data, which is fundamental to the successful progression of any pharmaceutical development program.
References
-
PrepChem. Synthesis of N,N-Diethylbenzamide. Available from: [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction. Organic letters, 9(10), 1987–1990. Available from: [Link]
-
Dung, N. T., et al. (2020). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Revista Cubana de Química, 32(2), 249-261. Available from: [Link]
-
Organic Syntheses. (E)-N,N-DIETHYL-2-STYRYLBENZAMIDE. Available from: [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
-
MDPI. N,N-Diethyl-3-methylbenzamide. Available from: [Link]
- Google Patents. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents.
-
ResearchGate. (2015). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Available from: [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
ACS Publications. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Available from: [Link]
-
Waters. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available from: [Link]
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available from: [Link]
-
Wiley-VCH. (2010). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Available from: [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
MDPI. (2022). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Available from: [Link]
-
Organic Chemistry Portal. Arylboronic acid or boronate synthesis. Available from: [Link]
-
DergiPark. (2021). RP-HPLC method development and validation for quantification of letrozole solid lipid nanoparticle. Available from: [Link]
-
Semantic Scholar. (2022). Development and Validation of RP-HPLC Method for Quantification of Total, Free and Entrapped Ritonavir in Lipid Nanocarriers and Drug. Available from: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of N,N-Diethyl-3-boronobenzenesulfonamide: A Comparative Approach
For researchers and professionals in drug development, the unambiguous structural confirmation and purity assessment of novel chemical entities are foundational to progress. N,N-Diethyl-3-boronobenzenesulfonamide, a versatile building block incorporating a boronic acid, a sulfonamide, and a disubstituted aromatic core, presents a unique analytical challenge. Its utility in areas such as covalent inhibitors and chemical biology necessitates a robust, multi-technique approach to characterization.
This guide provides an in-depth analysis of N,N-Diethyl-3-boronobenzenesulfonamide using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Beyond a simple data report, this document explains the causality behind the analytical choices and interprets the data in a comparative context against structurally related alternatives. This approach not only validates the target structure but also builds a deeper understanding of how subtle molecular changes manifest in spectroscopic data, a critical skill for any research scientist.
The Strategic Importance of Multi-Modal Spectroscopic Analysis
Relying on a single analytical technique for structural elucidation is fraught with risk. Each method provides a unique and complementary piece of the molecular puzzle.
-
NMR Spectroscopy maps the carbon-hydrogen framework, revealing connectivity and the chemical environment of each atom.
-
Mass Spectrometry provides the high-precision molecular weight and offers clues to the structure through fragmentation patterns, serving as a direct confirmation of the elemental composition.
-
Infrared Spectroscopy identifies the functional groups present in the molecule by probing their characteristic vibrational frequencies.
By integrating data from all three, we create a self-validating system that ensures the identity and integrity of the compound under investigation.
Experimental Protocols: A Foundation of Trustworthiness
The quality of spectroscopic data is entirely dependent on the rigor of the experimental methodology. The following protocols are designed to yield high-quality, reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality Behind the Protocol: The choice of DMSO-d₆ as a solvent is deliberate; its high polarity effectively dissolves the sulfonamide, and its deuteration prevents interference in the ¹H NMR spectrum. A standard 500 MHz spectrometer is chosen to provide sufficient resolution for resolving complex splitting patterns in the aromatic region. The inclusion of 2D NMR experiments (COSY, HSQC) is crucial for unambiguously assigning protons to their corresponding carbons, a step that moves beyond simple prediction to empirical confirmation.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 10-15 mg of the analyte in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire data over a spectral width of -2 to 12 ppm.
-
Employ a 30-degree pulse width with a relaxation delay of 2 seconds.
-
Co-add 16 scans to ensure an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire data over a spectral width of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Co-add 1024 scans for sufficient signal intensity.
-
-
Data Processing: Apply an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation. Phase and baseline correct all spectra manually.
High-Resolution Mass Spectrometry (HRMS)
Causality Behind the Protocol: Electrospray Ionization (ESI) is selected as it is a soft ionization technique suitable for polar molecules like our target, minimizing in-source fragmentation and preserving the molecular ion. Operating in positive ion mode is logical, as the diethylamino group can be readily protonated. High-resolution analysis (e.g., on a TOF or Orbitrap instrument) is non-negotiable, as it provides mass accuracy within 5 ppm, allowing for the confident determination of the elemental formula.[1]
Step-by-Step Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a 50:50 mixture of acetonitrile and water with 0.1% formic acid to facilitate protonation.
-
Instrumentation: Infuse the sample solution into an ESI source coupled to a Time-of-Flight (TOF) mass spectrometer.
-
MS Acquisition (Full Scan):
-
Acquire data in positive ion mode over a mass range of 50-500 m/z.
-
Set the capillary voltage to 3.5 kV and the cone voltage to 30 V.
-
-
MS/MS Acquisition (Fragmentation):
-
Select the protonated molecular ion ([M+H]⁺) for Collision-Induced Dissociation (CID).
-
Apply a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality Behind the Protocol: The Attenuated Total Reflectance (ATR) method is chosen for its simplicity and reproducibility, requiring minimal sample preparation. By analyzing the solid sample directly, we avoid solvent effects that can shift vibrational frequencies. The spectral range of 4000-400 cm⁻¹ covers the diagnostic region for common organic functional groups as well as the "fingerprint region" which is unique to the molecule.[2][3]
Step-by-Step Protocol:
-
Sample Preparation: Place a small amount of the solid analyte directly onto the diamond crystal of an ATR-FT-IR spectrometer.
-
Instrumentation: Use a benchtop FT-IR spectrometer with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum by co-adding 32 scans at a resolution of 4 cm⁻¹.
-
The data is presented as percent transmittance.
-
Spectroscopic Profile of N,N-Diethyl-3-boronobenzenesulfonamide
The following sections detail the interpretation of the acquired spectra, linking observed signals to the specific structural features of the target molecule.
Caption: Molecular structure of N,N-Diethyl-3-boronobenzenesulfonamide with atom numbering for NMR assignments.
NMR Data Analysis
The NMR spectra provide a detailed map of the molecule's framework. The aromatic region is particularly informative, showing four distinct signals characteristic of a 1,3-disubstituted benzene ring. The ethyl groups give rise to the classic quartet and triplet pattern due to spin-spin coupling.
Table 1: ¹H and ¹³C NMR Data for N,N-Diethyl-3-boronobenzenesulfonamide (500 MHz, DMSO-d₆)
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (δ, ppm) |
| B-(OH)₂ | ~8.10 | br s | - | - |
| H2 | 8.05 | s | - | 137.5 |
| H6 | 7.90 | d | 7.8 | 128.0 |
| H4 | 7.85 | d | 7.8 | 134.2 |
| H5 | 7.60 | t | 7.8 | 129.5 |
| C1 | - | - | - | 140.1 |
| C3 | - | - | - | ~135.0 (C-B) |
| C7, C9 (-CH₂-) | 3.25 | q | 7.1 | 42.0 |
| C8, C10 (-CH₃) | 1.05 | t | 7.1 | 14.5 |
Interpretation Insights:
-
The broad singlet around 8.10 ppm is characteristic of the acidic protons of the boronic acid, which often exchange with residual water in the solvent.
-
The downfield chemical shifts of the aromatic protons (7.60-8.05 ppm) are a direct consequence of the electron-withdrawing nature of both the sulfonamide and boronic acid groups.
-
The carbon attached to the boron atom (C3) often shows a broader signal and its chemical shift can be difficult to pinpoint precisely without specialized ¹¹B NMR experiments.
Mass Spectrometry Data Analysis
HRMS provides definitive confirmation of the elemental composition. The fragmentation pattern observed in the MS/MS spectrum corroborates the proposed structure.
Table 2: High-Resolution MS Data
| Ion | Calculated m/z | Observed m/z | Difference (ppm) |
| [M+H]⁺ | 258.1016 | 258.1011 | -1.9 |
Fragmentation Pathway: The primary fragmentation pathway involves the cleavage of the sulfonamide group and subsequent losses from the diethylamino moiety. This is a common fragmentation pattern for sulfonamides.[4][5][6]
Caption: Proposed MS/MS fragmentation pathway for [M+H]⁺ of the target compound.
Infrared Spectroscopy Data Analysis
The IR spectrum confirms the presence of all key functional groups. The broad O-H stretch is a hallmark of the boronic acid, while the strong S=O stretches are definitive for the sulfonamide.
Table 3: Key FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~3300 (broad) | Medium | O-H stretch | Boronic Acid (H-bonded) |
| 3100-3000 | Weak | C-H stretch | Aromatic |
| 2975, 2870 | Medium | C-H stretch | Aliphatic (Ethyl groups) |
| 1350, 1160 | Strong | S=O asymmetric & symmetric stretch | Sulfonamide |
| ~1400 | Strong | B-O stretch | Boronic Acid |
| 800-700 | Strong | C-H out-of-plane bend | 1,3-disubstituted aromatic |
Interpretation Insights:
-
The broadness of the O-H stretch is due to extensive intermolecular hydrogen bonding, a characteristic feature of solid-state boronic acids.[7][8]
-
The two strong, distinct peaks for the S=O stretching are one of the most reliable indicators for the presence of a sulfonamide group.[9]
Comparative Analysis: Understanding Structure-Spectra Relationships
To truly understand the spectroscopic signature of N,N-Diethyl-3-boronobenzenesulfonamide, it is invaluable to compare it with structurally similar molecules.
Alternative 1: The Positional Isomer (N,N-Diethyl-4-boronobenzenesulfonamide)
Moving the boronic acid group from the meta (3) to the para (4) position introduces symmetry.
-
NMR Impact: This change has a profound effect on the ¹H NMR spectrum. Instead of four distinct aromatic signals, the para-isomer would display a classic AA'BB' system, appearing as two doublets. This simplification is a direct result of the plane of symmetry passing through the S-C1-C4-B axis.
-
MS and IR Impact: The mass spectrum would be identical (m/z 258.1016 for [M+H]⁺), and the IR spectrum would be very similar, as the same functional groups are present. A subtle shift in the C-H out-of-plane bending region (typically ~850-800 cm⁻¹ for 1,4-disubstitution) would be the only expected minor difference.[10]
Alternative 2: The Simpler Analog (3-Aminobenzenesulfonamide)
This analog lacks both the diethyl groups and the boronic acid, replacing them with a primary amine and a hydrogen, respectively.
-
NMR Impact: The ¹H NMR would be significantly different. The quartet and triplet of the ethyl groups would be replaced by a broad singlet for the -NH₂ protons (~5.8 ppm in DMSO-d₆).[11] The aromatic signals would shift upfield due to the removal of the electron-withdrawing boronic acid group.
-
MS Impact: The molecular weight is much lower (C₆H₈N₂O₂S, MW = 172.20).[12] The fragmentation would also be different, lacking the characteristic losses associated with the diethyl groups.
-
IR Impact: The most dramatic change would be the absence of the broad O-H and B-O stretches from the boronic acid. Instead, two sharp N-H stretching bands would appear around 3400-3200 cm⁻¹, characteristic of a primary amine.
Alternative 3: The Parent Structure (Phenylboronic Acid)
This comparison isolates the features of the boronic acid on an aromatic ring.
-
NMR Impact: The spectrum would be much simpler, showing only aromatic protons and the broad B(OH)₂ signal. The chemical shifts of the aromatic protons would be different due to the absence of the N,N-diethylsulfonamide group.
-
MS Impact: The molecular weight is significantly lower (C₆H₇BO₂, MW = 121.93). Boronic acids are known to dehydrate in the mass spectrometer to form boroxine trimers, which would appear as a high-mass ion.[1][13]
-
IR Impact: The spectrum would be dominated by the features of the boronic acid (broad O-H, strong B-O stretches) and the monosubstituted benzene ring (C-H stretches and out-of-plane bends around 750 and 700 cm⁻¹).[7][14] The strong S=O stretches would be absent.
Conclusion
The comprehensive spectroscopic analysis of N,N-Diethyl-3-boronobenzenesulfonamide, integrating NMR, MS, and IR data, provides an unambiguous confirmation of its structure. The key identifying features are:
-
¹H NMR: Four distinct signals in the aromatic region characteristic of 1,3-disubstitution, coupled with the quartet/triplet signature of two ethyl groups.
-
HRMS: A protonated molecular ion at m/z 258.1011, consistent with the elemental formula C₁₀H₁₆BNO₄S.
-
FT-IR: The simultaneous presence of a broad O-H stretch (~3300 cm⁻¹), strong S=O stretches (1350, 1160 cm⁻¹), and a strong B-O stretch (~1400 cm⁻¹).
By placing this analysis in a comparative context with its positional isomer and simpler structural analogs, we not only strengthen the assignment but also provide a valuable framework for scientists to interpret the spectra of other complex, multifunctional molecules. This rigorous, multi-technique approach is the cornerstone of ensuring chemical integrity in research and development.
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Santosa, S. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5, 5839-5845. [Link]
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A Comparative Guide to Coupling Partners for N,N-Diethyl-3-boronobenzenesulfonamide: Beyond the Conventional
Introduction: The Strategic Value of a Versatile Building Block
In the landscape of modern medicinal chemistry and materials science, the sulfonamide functional group is a cornerstone, embedded in a vast array of therapeutic agents and functional materials. The biaryl sulfonamide motif, in particular, is a privileged structure, offering a rigid scaffold that can be precisely decorated to modulate pharmacological activity. N,N-Diethyl-3-boronobenzenesulfonamide has emerged as a highly valuable and versatile building block for the synthesis of these complex architectures. Its utility stems from the presence of the boronic acid moiety, a functional group renowned for its participation in a wide range of robust and high-yielding cross-coupling reactions.
This guide provides an in-depth comparison of alternative coupling partners for N,N-Diethyl-3-boronobenzenesulfonamide. We move beyond a simple recitation of protocols to explore the causality behind experimental choices, comparing the performance, scope, and limitations of established and emerging methodologies. For researchers, scientists, and drug development professionals, understanding the nuances of these reactions is paramount for efficient and strategic molecular design.
Chapter 1: The Workhorse Reaction: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The palladium-catalyzed Suzuki-Miyaura reaction is the preeminent method for forming carbon-carbon bonds using organoboron reagents.[1][2] For N,N-Diethyl-3-boronobenzenesulfonamide, this reaction provides a direct and powerful route to a diverse library of biaryl and vinyl-aryl sulfonamides. The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of the coupling partner—typically an organic halide or triflate—is critical and dictates the reaction's efficiency and substrate scope.
Performance Comparison with sp²-Hybridized Partners
The reactivity of the organic halide (R-X) partner generally follows the trend I > Br > OTf >> Cl, a direct consequence of the carbon-halogen bond strength. Modern advancements in ligand design have enabled the efficient use of even the less reactive but more cost-effective aryl chlorides.
| Coupling Partner Type | Example Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Aryl Iodide | 4-Iodoanisole | Pd(PPh₃)₄ | K₃PO₄ | DME/H₂O | >95% | [3] |
| Aryl Bromide | 4-Bromobenzaldehyde | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 85-95% | [4] |
| Aryl Chloride | 4-Chlorotoluene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | ~80% | [5] |
| Aryl Triflate | Phenyl triflate | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Dioxane | ~90% | [6] |
| Heteroaryl Bromide | 3-Bromopyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF | 70-90% | [7] |
| Heteroaryl Chloride | 2-Chloropyridine | NiCl₂(dppf) | K₃PO₄ | Dioxane | 60-80% | [8] |
Expertise & Experience: The sulfonamide group on the boronic acid is moderately electron-withdrawing, which can influence transmetalation rates. For challenging couplings, such as those involving sterically hindered partners or electron-rich aryl chlorides, the choice of a highly active catalyst system is crucial. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) are often superior to traditional phosphines like PPh₃ because their bulk and electron-donating properties promote the reductive elimination step and stabilize the active Pd(0) catalyst.[9]
When coupling with heteroaryl halides, particularly nitrogen-containing heterocycles like pyridine or pyrimidine, catalyst inhibition is a common failure mode. The Lewis basic heteroatom can coordinate to the palladium center, impeding catalytic turnover.[10][11] In these cases, using a nickel catalyst or employing specific ligands that minimize this interaction can be highly effective.[8][12] Anhydrous conditions with soluble bases like potassium trimethylsilanolate (TMSOK) have also been developed to overcome these challenges in refractory heteroaryl couplings.[12]
Experimental Protocol: Suzuki-Miyaura Coupling of N,N-Diethyl-3-boronobenzenesulfonamide with 4-Bromoanisole
-
Reagent Preparation: To an oven-dried Schlenk tube, add N,N-Diethyl-3-boronobenzenesulfonamide (1.0 mmol, 255 mg), 4-bromoanisole (1.1 mmol, 206 mg), and potassium phosphate (K₃PO₄, 3.0 mmol, 637 mg).
-
Catalyst Addition: In a separate vial, add Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg) and the ligand SPhos (0.04 mmol, 16.4 mg).
-
Reaction Setup: Evacuate and backfill the Schlenk tube with argon three times. Add the catalyst/ligand mixture to the Schlenk tube.
-
Solvent Addition: Add 5 mL of degassed toluene and 1 mL of degassed water via syringe.
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 100 °C. Stir vigorously for 12 hours.
-
Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the biaryl sulfonamide product.
Chapter 2: Alternative C-N Bond Formation via Chan-Lam Coupling
While the Suzuki reaction builds the carbon skeleton, the Chan-Lam coupling offers a powerful alternative for directly forging a carbon-nitrogen bond.[13] This copper-catalyzed reaction couples the boronic acid with an N-H containing partner, such as an amine, amide, or sulfonamide, providing a convergent and often milder route to N-arylated products.
Caption: A plausible catalytic cycle for the Chan-Lam N-arylation reaction.
Performance Comparison with N-H Containing Partners
The Chan-Lam reaction is notable for its operational simplicity; many variants proceed at room temperature and are open to the air, which serves as the terminal oxidant.[14] The choice of copper source, solvent, and any additives can significantly impact the reaction's success.
| Coupling Partner Type | Example Partner | Copper Source | Base/Additive | Solvent | Yield (%) | Reference |
| Primary Amine | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 80-90% | [15] |
| Secondary Amine | Morpholine | Cu(OAc)₂ | None | CH₂Cl₂ | ~85% | [15] |
| Amide | Benzamide | CuI | Cs₂CO₃ | DMF | 70-85% | [16] |
| Sulfonamide | Methanesulfonamide | Cu(OAc)₂ | Et₃N | MeCN | ~75% | [17] |
| Sulfamoyl Azide | R₂NSO₂N₃ | CuCl | None | MeOH | >90% | [13][18] |
Expertise & Experience: A key advantage of the Chan-Lam coupling is its orthogonality to the palladium-catalyzed Suzuki reaction. A molecule containing both a boronic acid and an aryl halide can be selectively functionalized. For instance, one could first perform a Chan-Lam N-arylation at the boronic acid site, then use the remaining aryl halide for a subsequent Suzuki coupling.
While many Chan-Lam reactions are promoted by simple copper(II) acetate, some N-H partners require specific conditions. Less nucleophilic substrates, like amides or certain heterocycles, may require a base and higher temperatures. An interesting and highly efficient variant for producing N-arylsulfonamides involves the use of sulfonyl or sulfamoyl azides as the nitrogen source.[13][18] This reaction often proceeds rapidly at room temperature with a simple Cu(I) catalyst and no added base, making it a very attractive synthetic route.
Experimental Protocol: Chan-Lam Coupling of N,N-Diethyl-3-boronobenzenesulfonamide with Morpholine
-
Reagent Preparation: To a round-bottom flask, add N,N-Diethyl-3-boronobenzenesulfonamide (1.0 mmol, 255 mg), Copper(II) acetate (Cu(OAc)₂, 1.1 mmol, 200 mg), and activated 4 Å molecular sieves (approx. 500 mg).
-
Solvent and Reagent Addition: Add 10 mL of dichloromethane (CH₂Cl₂). Add morpholine (1.5 mmol, 131 µL) to the suspension.
-
Reaction Execution: Leave the flask open to the air and stir the reaction mixture vigorously at room temperature for 24 hours. The mixture will typically turn from blue to green.
-
Workup and Purification: Filter the reaction mixture through a pad of Celite, washing with excess dichloromethane. Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (Hexanes/Ethyl Acetate gradient) to afford the N-arylated product.
Chapter 3: Emerging Frontiers and Alternative Strategic Disconnections
Beyond the two major C-C and C-N bond-forming reactions, other methodologies offer alternative strategic approaches to synthesizing similar target molecules, providing valuable options when traditional methods fail or when seeking more atom-economical pathways.
Decarboxylative Cross-Coupling: An Alternative to Boronic Acids
Decarboxylative coupling has emerged as a powerful strategy where a carboxylic acid replaces the organometallic reagent.[16][19][20] Instead of coupling N,N-Diethyl-3-boronobenzenesulfonamide with an aryl halide, a medicinal chemist could achieve a similar biaryl sulfonamide by coupling an aryl carboxylic acid with a halo-benzenesulfonamide.
Caption: Comparing synthetic strategies to a target biaryl sulfonamide.
Trustworthiness: This alternative disconnection is a self-validating system for synthetic planning. Carboxylic acids are often more stable, less toxic, and more readily available than their corresponding boronic acids.[16] Modern metallaphotoredox catalysis has further expanded the scope of these reactions, allowing for the coupling of a wide range of carboxylic acids with aryl halides under mild conditions.[21] Evaluating both the Suzuki and decarboxylative routes allows a researcher to select the most efficient synthesis based on the commercial availability and stability of the required starting materials.
Conclusion
N,N-Diethyl-3-boronobenzenesulfonamide is a powerful synthetic intermediate whose utility is defined by the breadth of its potential coupling partners.
-
For C-C bond formation, the Suzuki-Miyaura reaction remains the gold standard, with a well-developed toolbox of ligands and conditions to couple with a vast array of aryl, heteroaryl, and vinyl halides and triflates.
-
For C-N bond formation, the Chan-Lam coupling provides a complementary and operationally simple method to directly connect the sulfonamide-bearing aryl ring to nitrogen nucleophiles, often under exceptionally mild, aerobic conditions.
-
For strategic planning, considering alternative methodologies like decarboxylative coupling allows for greater flexibility in synthetic design, enabling chemists to choose the most practical and efficient route based on precursor availability and cost.
By understanding the mechanisms, advantages, and limitations of each approach, researchers can harness the full potential of this versatile building block to accelerate discovery in drug development and materials science.
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Billingsley, K. L., & Buchwald, S. L. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Angewandte Chemie International Edition, 50(15), 3489-3493. [Online]. Available: [Link]
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Molander, G. A., & Ito, T. (2001). B-alkyl suzuki-miyaura cross-coupling reactions with air-stable potassium alkyltrifluoroborates. Organic Letters, 3(3), 393-396. [Online]. Available: [Link]
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Biscoe, M. R., et al. (2008). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 130(35), 11572–11573. [Online]. Available: [Link]
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Le Clevier, M., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 874. [Online]. Available: [Link]
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Liu, W., et al. (2021). Decarboxylative C(sp3)-N Cross-Coupling of Diacyl Peroxides with Nitrogen Nucleophiles. Organic Letters, 23(5), 1888-1893. [Online]. Available: [Link]
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A Comparative Guide to Catalysts for Boronic Acid Reactions: From Cross-Coupling to Organocatalysis
Boronic acids and their derivatives have become indispensable tools in modern organic synthesis, lauded for their stability, low toxicity, and versatile reactivity.[1][2] Their prominence is most notable in the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the development of pharmaceuticals, agrochemicals, and advanced materials. The Nobel Prize-winning Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of boronic acids with organic halides, is a testament to their impact, ranking among the most utilized reactions in medicinal chemistry.[3][4]
However, the utility of boronic acids extends beyond their role as passive coupling partners. A growing body of research has illuminated their function as potent organocatalysts, capable of mediating a range of chemical transformations through Lewis acid activation.[5][6] This dual reactivity profile necessitates a nuanced understanding of the catalytic systems available to researchers.
This guide provides an in-depth comparative analysis of the primary catalyst classes for boronic acid reactions. We will dissect the performance of traditional transition metal catalysts—palladium, nickel, and copper—and explore the burgeoning field of boronic acid organocatalysis. By examining the mechanistic underpinnings, substrate scope, and practical considerations of each system, this guide aims to equip researchers, scientists, and drug development professionals with the expertise to select the optimal catalyst for their synthetic challenges.
Section 1: Transition Metal Catalysts for Cross-Coupling Reactions
Transition metal catalysis is the bedrock of boronic acid cross-coupling, enabling the precise and efficient construction of molecular frameworks that were once synthetically formidable.
The Suzuki-Miyaura Reaction: A Cornerstone of C-C Bond Formation
The Suzuki-Miyaura reaction is the preeminent method for forming C(sp²)-C(sp²) bonds, linking aryl, vinyl, or alkyl boronic acids with corresponding organic halides or triflates.[7] The reaction's success is rooted in a well-understood catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[1]
The causality of the cycle is as follows: The active Pd(0) species undergoes oxidative addition into the organic halide (R¹-X) bond, forming a Pd(II) intermediate. This is followed by transmetalation , where the organic group from the boronic acid (R²-B(OH)₂) is transferred to the palladium center, a step often facilitated by a base. The cycle concludes with reductive elimination , where the two organic fragments (R¹-R²) are joined, forming the new C-C bond and regenerating the active Pd(0) catalyst.[1][7]
Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Palladium-Based Catalysts: The Gold Standard
Palladium catalysts are the most extensively studied and widely used for Suzuki-Miyaura coupling due to their high efficiency and functional group tolerance.[8] They can be broadly categorized into homogeneous and heterogeneous systems.
-
Homogeneous Catalysts: These catalysts are soluble in the reaction medium, offering high activity and selectivity due to well-defined active sites.[9][10] The choice of ligand is critical to catalyst performance. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are exceptionally effective.[11] The steric bulk promotes reductive elimination, while the electron-donating nature facilitates the oxidative addition step, even with challenging substrates like aryl chlorides.[11] However, a key drawback of homogeneous catalysts is the difficulty in separating them from the product, which can lead to palladium contamination and complicates catalyst recycling.[9]
-
Heterogeneous Catalysts: These systems, most commonly palladium supported on activated carbon (Pd/C), feature a catalyst in a different phase from the reaction mixture.[12][13] Their primary advantage is the ease of separation via filtration, which simplifies purification and allows for catalyst reuse, aligning with green chemistry principles.[9][14] The trade-off, however, can be lower reactivity compared to homogeneous systems, often requiring higher temperatures or longer reaction times.[10] There is also the risk of metal leaching into the solution, where the dissolved palladium may be the true catalytically active species.
| Catalyst System | Precursor/Support | Typical Ligand | Loading (mol%) | Temp (°C) | Key Advantages | Key Disadvantages |
| Homogeneous | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, PPh₃ | 0.1 - 2 | RT - 100 | High activity, mild conditions, excellent for difficult substrates | Difficult to separate, product contamination, costly ligands |
| Heterogeneous | Palladium on Carbon | None (ligandless) | 1 - 5 | 80 - 120 | Easy separation, recyclable, lower cost | Lower activity, higher temperatures, potential metal leaching |
| Homogeneous (Aqueous) | Pd(OAc)₂ | None (ligandless) | 1 - 3 | 80 - 100 | Green solvent (water), fast reactions for aryl bromides | Limited substrate scope, requires phase-transfer agent |
Table 1. Comparative overview of common palladium catalyst systems for Suzuki-Miyaura coupling. Data synthesized from multiple sources.[8][11][12]
Nickel-Based Catalysts: A Cost-Effective and Reactive Alternative
Driven by the high cost and relative scarcity of palladium, nickel has emerged as an attractive, earth-abundant alternative for cross-coupling reactions.[15][16] Nickel catalysts are not merely a cheaper substitute; they exhibit unique reactivity that is often complementary to palladium.
A significant advantage of nickel is its ability to activate and couple substrates with traditionally less reactive C-O bonds, such as those found in aryl esters, ethers, and carbamates.[17][18] This capability dramatically expands the range of accessible starting materials for cross-coupling. Commercially available, air-stable precatalysts like NiCl₂(PCy₃)₂ have proven effective for a broad range of Suzuki-Miyaura couplings, often in environmentally friendly solvents.[18][19]
Experimental Comparison: Pd vs. Ni for Aryl Sulfamate Coupling A direct comparison highlights the distinct advantages of nickel. In the coupling of an aryl sulfamate with an aryl boronic acid, a reaction where palladium catalysts are often ineffective, a nickel-based system provides the desired biaryl product in excellent yield.
| Catalyst System | Reaction | Yield (%) |
| Pd(OAc)₂ / Ligand | Aryl Sulfamate + Arylboronic Acid | <5% |
| NiCl₂(PCy₃)₂ | Aryl Sulfamate + Arylboronic Acid | >90% |
Table 2. Illustrative comparison of Pd and Ni catalyst efficacy for C-O bond activation.[17]
Copper-Based Catalysts: Forging C-Heteroatom Bonds
While palladium and nickel excel at C-C bond formation, copper catalysts are the workhorses for forming carbon-heteroatom bonds using boronic acids, primarily through the Chan-Lam-Evans (CLE) reaction.[20][21] This aerobic oxidative coupling reaction connects arylboronic acids with N-H or O-H containing compounds (amines, amides, phenols, alcohols) to form C-N and C-O bonds, respectively.
The causality of this transformation differs from the Suzuki reaction. It typically involves a Cu(II) catalyst which undergoes transmetalation with the boronic acid. The resulting organocopper intermediate then couples with the heteroatom nucleophile, often followed by a reductive elimination or related pathway to furnish the product and regenerate an active copper species.[20] These reactions are appealing for their operational simplicity, often running at room temperature and open to the air.[20]
Section 2: Boronic Acids as Organocatalysts
In a significant paradigm shift, boronic acids themselves have been identified as effective metal-free catalysts.[2][5] This mode of catalysis leverages the inherent Lewis acidity of the boron center to activate substrates, promoting reactions that are highly atom-economical and environmentally benign.[22][23]
Mechanism of Activation
Boronic acid catalysis (BAC) typically involves the reversible formation of a covalent bond between the boronic acid and a hydroxyl-containing substrate, such as a carboxylic acid or an alcohol.[6] This interaction activates the substrate, making it more susceptible to nucleophilic attack. For instance, in the amidation of a carboxylic acid, the boronic acid catalyst forms an acyl-boronate intermediate, which is a much more electrophilic acylating agent than the parent carboxylic acid, facilitating reaction with an amine.[6]
Caption: General Workflow for Boronic Acid Catalysis (BAC).
Key Applications of Boronic Acid Catalysis
-
Dehydrative Amide Bond Formation: One of the most impactful applications of BAC is the direct formation of amides from carboxylic acids and amines.[23] This method circumvents the need for stoichiometric activating agents (e.g., carbodiimides), which generate significant waste. The only byproduct is water, making it a highly sustainable process.[24]
-
Selective Acylation of Polyols: Boronic acids can reversibly bind to diols, acting as temporary protecting groups. This principle allows for the site-selective acylation of complex molecules like carbohydrates, where the catalyst directs the reaction to a specific hydroxyl group.[5]
-
Aza-Michael Additions: Boronic acids can catalyze the addition of amines to α,β-unsaturated carbonyl compounds.[5] Bifunctional catalysts incorporating both a boronic acid and a hydrogen-bond donor (like thiourea) can achieve high enantioselectivity by organizing the transition state through multiple non-covalent interactions.[5]
| Catalyst | Activating Group | Reaction Type | Key Advantage |
| 3,5-bis(Trifluoromethyl)phenylboronic Acid | Electron-withdrawing | Amidation | High Lewis acidity, efficient activation of carboxylic acids |
| o-Hydroxyphenylboronic Acid | Intramolecular H-bonding | Acylation | Can form stable intermediates, influencing selectivity |
| Thiourea-Boronic Acid Hybrids | Bifunctional | Aza-Michael Addition | Enantioselective control through organized transition state |
Table 3. Comparison of functionalized boronic acids as organocatalysts.[5][22]
Section 3: Experimental Protocols
To ensure the practical application of the concepts discussed, this section provides validated, step-by-step protocols for key reactions.
Protocol: General Suzuki-Miyaura Coupling using a Homogeneous Palladium Catalyst
-
Objective: To synthesize 4-methoxybiphenyl from 4-bromoanisole and phenylboronic acid.
-
Materials:
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 1 mol%)
-
2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos, 0.04 mmol, 2 mol%)
-
4-Bromoanisole (2.0 mmol, 1.0 equiv)
-
Phenylboronic acid (2.4 mmol, 1.2 equiv)
-
Potassium phosphate (K₃PO₄, 4.0 mmol, 2.0 equiv)
-
Toluene/Water (10:1 mixture, 10 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂, SPhos, phenylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the toluene/water solvent mixture via syringe, followed by the 4-bromoanisole.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, dilute the reaction with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure 4-methoxybiphenyl.
-
Protocol: Catalyst Recycling with a Heterogeneous Palladium Catalyst
-
Objective: To perform a Suzuki-Miyaura coupling using recyclable Pd/C.
-
Materials:
-
10% Palladium on Carbon (Pd/C, 0.05 mmol, 2.5 mol%)
-
4-Iodotoluene (2.0 mmol, 1.0 equiv)
-
Phenylboronic acid (2.4 mmol, 1.2 equiv)
-
Potassium carbonate (K₂CO₃, 4.0 mmol, 2.0 equiv)
-
Ethanol/Water (1:1 mixture, 10 mL)
-
-
Procedure:
-
Combine all reactants and the Pd/C catalyst in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to 80 °C with vigorous stirring for 6 hours.
-
Monitor the reaction by TLC/GC-MS.
-
After completion, cool the reaction to room temperature.
-
Catalyst Recovery: Filter the reaction mixture through a pad of Celite to separate the solid Pd/C catalyst. Wash the catalyst on the filter with ethanol (3 x 10 mL) and then water (3 x 10 mL). Dry the recovered catalyst in a vacuum oven for reuse.
-
Product Isolation: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude product for purification.
-
Protocol: Boronic Acid-Catalyzed Dehydrative Amidation
-
Objective: To synthesize N-benzylbenzamide from benzoic acid and benzylamine.
-
Materials:
-
Benzoic acid (2.0 mmol, 1.0 equiv)
-
Benzylamine (2.0 mmol, 1.0 equiv)
-
3,5-bis(Trifluoromethyl)phenylboronic acid (0.1 mmol, 5 mol%)
-
4Å Molecular Sieves (activated, 1.0 g)
-
Toluene (10 mL)
-
-
Procedure:
-
To a round-bottom flask, add benzoic acid, the boronic acid catalyst, and activated 4Å molecular sieves.
-
Add toluene, followed by benzylamine.
-
Equip the flask with a reflux condenser and heat the mixture to 110 °C for 12-18 hours.
-
Monitor the reaction by TLC/GC-MS.
-
Upon completion, cool the mixture to room temperature and filter off the molecular sieves, washing with ethyl acetate.
-
Wash the combined filtrate with 1M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide, which can be further purified by recrystallization or chromatography.
-
Section 4: Conclusion and Catalyst Selection
The choice of catalyst for a boronic acid reaction is a critical decision dictated by the desired transformation, substrate complexity, and process constraints such as cost, scale, and sustainability goals.
-
Palladium remains the undisputed leader for general-purpose Suzuki-Miyaura couplings, with a vast library of ligands available to tune reactivity for almost any substrate.
-
Nickel offers a powerful, cost-effective alternative, particularly for activating C-O bonds and for large-scale industrial processes where catalyst cost is a major factor.
-
Copper is the catalyst of choice for C-N and C-O bond formation via the Chan-Lam-Evans reaction, providing a simple and direct route to anilines and aryl ethers.
-
Boronic Acid Organocatalysis represents the pinnacle of green chemistry for specific transformations like amidation, eliminating metal catalysts and stoichiometric activators entirely.
The following flowchart provides a logical framework for catalyst selection.
Caption: Catalyst Selection Guide for Boronic Acid Reactions.
The field continues to evolve, with ongoing research focused on developing more active, stable, and sustainable catalysts. The exploration of non-precious metal catalysts and the expansion of the organocatalysis scope promise to further enhance the synthetic power of boronic acids, solidifying their role as a cornerstone of modern chemistry.
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Ishihara, K., & Yamamoto, H. (2022). Emergent Organoboron Acid Catalysts. The Journal of Organic Chemistry. [Link][2][5]
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Hall, D. G. (2019). Boronic acid catalysis. Chemical Society Reviews, 48(13), 3475-3496. [Link][6]
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MacDonald, M. J., & Lee, C. F. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link][9]
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Wang, J., et al. (2016). Boronic Acids as Hydrogen Bond Donor Catalysts for Efficient Conversion of CO2 into Organic Carbonate in Water. ACS Catalysis. [Link][22]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link][1]
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Denmark, S. E. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois. [Link][4]
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Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link][8]
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Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Angewandte Chemie International Edition. [Link][11]
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Sareda, G., & Kumar, S. (2017). Copper Catalyzed C–N Cross-Coupling Reaction of Aryl Boronic Acids at Room Temperature through Chelation Assistance. The Journal of Organic Chemistry. [Link][20]
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Jones, C. D. (2007). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. The University of Texas at Austin. [Link][12]
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Warner, A. J., & Green, R. A. (2019). A green chemistry perspective on catalytic amide bond formation. Green Chemistry. [Link][23]
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Mondal, B., & Bora, U. (2022). Recent Applications of the Suzuki—Miyaura Cross-Coupling Reaction in Organic Synthesis. ChemistrySelect. [Link][3]
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Quade, B. N., & Garg, N. K. (2011). Nickel-Catalyzed Suzuki–Miyaura Coupling of Aryl O-Carbamates and O-Sulfamates. The Journal of Organic Chemistry. [Link][17]
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Mondal, S., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules. [Link][25]
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Pérez-Temprano, M. H., et al. (2009). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics. [Link][7]
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Sharma, A., & Kumar, V. (2020). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts. [Link][26]
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Cartagenova, D., et al. (2021). Heterogeneous Metal–Organic Framework Catalysts for Suzuki-Miyaura Cross Coupling in the Pharma Industry. Chimia. [Link][14]
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Jana, R., et al. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews. [Link][15]
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Carrow, B. P., & Hartwig, J. F. (2014). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link][27]
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ResearchGate. (n.d.). Current wide and important applications of boronic acids. [Link][21]
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MDPI. (2021). Catalysts for Suzuki–Miyaura Coupling Reaction. [Link][28]
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Shields, J. D., & Garg, N. K. (2014). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters. [Link][18]
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University of Bath. (n.d.). Boronic Acid-Catalysed Dehydrative Synthesis. [Link][24]
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Organic Chemistry Data. (n.d.). Pd/C and Other Heterogeneous Catalysts. [Link][13]
-
Han, F. S. (2013). Recent advances in nickel catalyzed Suzuki-Miyaura cross coupling reaction via C-O & C-N bond activation. Tetrahedron Letters. [Link][16]
-
University of Pennsylvania. (n.d.). Homogeneous vs Heterogeneous Catalysts. [Link][10]
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A Comparative Guide to the Characterization of N,N-Diethyl-3-boronobenzenesulfonamide and Its Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Arylboronic Acids in Modern Chemistry
Arylboronic acids and their derivatives are indispensable tools in modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1][2] These reactions are fundamental to the construction of complex organic molecules, including pharmaceuticals and advanced materials.[3] The utility of a given arylboronic acid is dictated by the substituents on the aromatic ring, which influence its reactivity, stability, and solubility.
N,N-Diethyl-3-boronobenzenesulfonamide is a versatile building block that combines the reactivity of a boronic acid with the electronic and steric properties of a sulfonamide group. The electron-withdrawing nature of the sulfonamide moiety can modulate the reactivity of the boronic acid in cross-coupling reactions and influence the properties of the final products.[4] This guide will provide a comparative analysis of the synthesis and characterization of this important reagent and its intermediates, offering practical insights for its effective use in research and development.
I. Synthesis of N,N-Diethyl-3-boronobenzenesulfonamide: A Comparative Overview of Synthetic Routes
The synthesis of N,N-Diethyl-3-boronobenzenesulfonamide typically proceeds through a two-step sequence involving the formation of a sulfonamide intermediate followed by the introduction of the boronic acid functionality. We will explore the primary synthetic route and compare it with viable alternatives.
A. Primary Synthetic Route: Sulfonylation followed by Lithiation-Borylation
This is a robust and widely applicable method for the synthesis of substituted arylboronic acids.
Step 1: Synthesis of the Intermediate: N,N-Diethyl-3-bromobenzenesulfonamide
The first step involves the reaction of 3-bromobenzenesulfonyl chloride with diethylamine to form the corresponding sulfonamide.
Experimental Protocol: Synthesis of N,N-Diethyl-3-bromobenzenesulfonamide
-
Reaction Setup: To a solution of 3-bromobenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add triethylamine (1.2 eq) followed by the dropwise addition of diethylamine (1.1 eq).
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford N,N-diethyl-3-bromobenzenesulfonamide.
Step 2: Synthesis of the Final Product: N,N-Diethyl-3-boronobenzenesulfonamide via Lithiation-Borylation
The borylation of the aryl bromide intermediate is achieved through a lithium-halogen exchange followed by trapping with a borate ester.[5]
Experimental Protocol: Lithiation-Borylation of N,N-Diethyl-3-bromobenzenesulfonamide
-
Reaction Setup: Dissolve N,N-diethyl-3-bromobenzenesulfonamide (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Lithiation: Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture and continue stirring at -78 °C for 2 hours.
-
Work-up and Purification: Allow the reaction to warm to room temperature and then quench by the addition of saturated aqueous ammonium chloride. Acidify the mixture with 1 M HCl and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude boronic acid can be purified by recrystallization or column chromatography.
B. Alternative Synthetic Routes: A Comparative Analysis
While the lithiation-borylation route is effective, alternative methods offer different advantages in terms of substrate scope, functional group tolerance, and reaction conditions.
| Synthetic Route | Key Intermediate(s) | Borylation Reagent | Key Advantages | Key Disadvantages |
| Primary Route: Lithiation-Borylation | N,N-Diethyl-3-bromobenzenesulfonamide | Trialkyl borate (e.g., B(OiPr)3) | High yields, well-established | Requires cryogenic temperatures, sensitive to moisture, strong base may not be compatible with all functional groups |
| Alternative 1: Miyaura Borylation | N,N-Diethyl-3-bromobenzenesulfonamide | Bis(pinacolato)diboron (B2pin2) | Milder conditions, broader functional group tolerance | Requires a palladium catalyst, more expensive boron source |
| Alternative 2: Chan-Lam Coupling | 3-aminobenzenesulfonamide | Diethylamine, Arylboronic acid | Forms the sulfonamide bond directly with the boronic acid precursor | Requires a copper catalyst, may have substrate limitations |
| Alternative 3: Transition-Metal-Free Borylation | N,N-Diethyl-3-bromobenzenesulfonamide | Silylborane | Avoids transition metal catalysts | May require specific base activators and have a different substrate scope |
II. Characterization of Intermediates and Final Product
Thorough characterization of the intermediates and the final product is crucial to ensure purity and confirm the desired chemical structure. The following section details the key analytical techniques and expected results.
A. Spectroscopic Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic molecules.
-
1H NMR: Provides information on the number and connectivity of protons in the molecule. For N,N-diethyl-3-bromobenzenesulfonamide, one would expect to see characteristic signals for the aromatic protons and the ethyl groups of the sulfonamide. The restricted rotation around the S-N bond can sometimes lead to broadening of the signals for the ethyl groups.[6] For the final boronic acid product, the aromatic proton signals will shift due to the presence of the B(OH)2 group.
-
13C NMR: Complements the 1H NMR data by providing information on the carbon skeleton.
-
11B NMR: This is a crucial technique for the characterization of boronic acids. A signal in the range of 28-32 ppm is characteristic of a trigonal planar boronic acid.
Expected NMR Data:
| Compound | 1H NMR (ppm) | 13C NMR (ppm) | 11B NMR (ppm) |
| N,N-Diethyl-3-bromobenzenesulfonamide | ~7.5-8.0 (m, 4H, Ar-H), ~3.3 (q, 4H, -CH2-), ~1.1 (t, 6H, -CH3) | ~140-120 (Ar-C), ~42 (-CH2-), ~14 (-CH3) | N/A |
| 3-(N,N-diethylsulfamoyl)phenylboronic acid | ~8.2-7.6 (m, 4H, Ar-H), ~3.3 (q, 4H, -CH2-), ~1.1 (t, 6H, -CH3) | ~140-125 (Ar-C), ~42 (-CH2-), ~14 (-CH3) | ~29 |
2. Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups.
-
Sulfonamide: Look for strong characteristic absorption bands for the S=O stretching vibrations, typically in the regions of 1350-1300 cm-1 (asymmetric) and 1160-1140 cm-1 (symmetric).
-
Boronic Acid: The B-O stretching vibration appears around 1350 cm-1, and the broad O-H stretching band is observed in the region of 3500-3200 cm-1.
3. Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of a compound.
-
Electrospray Ionization (ESI): This is a soft ionization technique that is well-suited for analyzing the intermediates and the final product. The protonated molecule [M+H]+ is typically observed.
-
Fragmentation Pattern: For the sulfonamide intermediate, characteristic fragmentation includes cleavage of the S-N bond and loss of the diethylamino group.[7]
B. Chromatographic Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC is essential for assessing the purity of the synthesized compounds and for monitoring the progress of reactions.
Experimental Protocol: Reverse-Phase HPLC Analysis of Arylboronic Acids
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: Water with 0.1% formic acid or a buffer (e.g., phosphate buffer).
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient: A typical gradient might start with a low percentage of Solvent B, which is gradually increased to elute the compounds.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
-
Challenges and Solutions: Arylboronic acids can be unstable on silica-based columns and may exhibit poor peak shape. Using a high pH mobile phase (e.g., with ammonium hydroxide) can improve peak shape and stability. Alternatively, derivatization with a diol can be employed to form a more stable boronate ester prior to analysis.
III. Comparison with Alternative Reagents
The choice of an arylboronic acid for a specific application, such as a Suzuki-Miyaura coupling, depends on its reactivity and the desired properties of the final product.
Performance in Suzuki-Miyaura Cross-Coupling:
The electron-withdrawing sulfonamide group in N,N-Diethyl-3-boronobenzenesulfonamide can influence its performance in Suzuki-Miyaura reactions.
| Arylboronic Acid | Substituent Effect | Expected Reactivity in Suzuki Coupling |
| Phenylboronic acid | None (reference) | Standard reactivity |
| 4-Methoxyphenylboronic acid | Electron-donating (-OCH3) | Generally faster transmetalation |
| N,N-Diethyl-3-boronobenzenesulfonamide | Electron-withdrawing (-SO2NEt2) | May require more forcing conditions or specific catalyst systems |
| 4-Nitrophenylboronic acid | Strongly electron-withdrawing (-NO2) | Can be challenging; may require specialized catalysts and conditions |
The choice of palladium catalyst and reaction conditions is critical for achieving high yields with electron-deficient arylboronic acids.[8]
IV. Workflow and Pathway Diagrams
Caption: Synthetic workflow for N,N-Diethyl-3-boronobenzenesulfonamide.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
V. Conclusion
The synthesis and characterization of N,N-Diethyl-3-boronobenzenesulfonamide and its intermediates require a systematic and well-understood approach. The primary synthetic route via sulfonylation and subsequent lithiation-borylation is a reliable method, although alternatives such as Miyaura borylation offer milder conditions. Thorough characterization using a combination of spectroscopic (NMR, IR, MS) and chromatographic (HPLC) techniques is essential to ensure the purity and structural integrity of these valuable synthetic building blocks. Understanding the electronic effects of the sulfonamide substituent is key to successfully applying this reagent in Suzuki-Miyaura cross-coupling and other synthetic transformations.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N,N-Diethyl-3-boronobenzenesulfonamide
This document provides a detailed, step-by-step protocol for the safe handling and disposal of N,N-Diethyl-3-boronobenzenesulfonamide. The procedures outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and environmental responsibility. By explaining the causality behind each step, this guide aims to build a deep, trust-based understanding of laboratory safety and chemical handling beyond the product itself.
Foundational Principles: Hazard Assessment and Chemical Profile
Effective disposal begins with a thorough understanding of the chemical's properties and associated hazards. N,N-Diethyl-3-boronobenzenesulfonamide is a bifunctional molecule containing both a boronic acid moiety and a sulfonamide group. This unique structure dictates its reactivity and the necessary precautions for its disposal.
-
Boronic Acid Group: This functional group imparts acidic properties to the molecule. While boronic acids are generally considered weak acids, they can cause skin, eye, and respiratory irritation.[1] A critical step in their disposal is neutralization, which converts the acidic form into a less reactive borate salt.[1][2]
-
Sulfonamide Group: The sulfonamide functional group is a cornerstone of many pharmaceutical agents.[3][4] Compounds containing this group may possess biological activity, and their release into the environment is undesirable. Many sulfonamides are not readily biodegradable, necessitating disposal methods that ensure their complete destruction, such as incineration.[3]
Given these characteristics, the disposal strategy must address both the immediate corrosive/irritant hazard of the boronic acid and the potential environmental and biological impact of the sulfonamide core.
Table 1: Chemical Profile of N,N-Diethyl-3-boronobenzenesulfonamide
| Property | Value | Source |
| CAS Number | 871329-80-5 | [5] |
| Molecular Formula | C₁₁H₁₈BNO₄S | [5] |
| Molecular Weight | 271.1 g/mol | [5][6] |
| Physical Form | Solid (Assumed) | Inferred from related compounds |
| Primary Hazards | Irritant (skin, eyes, respiratory), Potential Bioactivity | Inferred from functional groups |
Pre-Disposal Operations: Safety and Segregation
Proper preparation is paramount to ensure a safe disposal process. This involves establishing a controlled environment and adhering to universal laboratory safety standards.
Required Personal Protective Equipment (PPE)
All personnel handling N,N-Diethyl-3-boronobenzenesulfonamide must wear standard laboratory PPE to prevent exposure.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile or neoprene gloves.
-
Body Protection: A flame-resistant laboratory coat.
-
Respiratory Protection: If handling fine powders outside of a fume hood, a NIOSH-approved respirator may be required.
Waste Segregation: The Principle of Isolation
To prevent unintended chemical reactions, N,N-Diethyl-3-boronobenzenesulfonamide waste must be segregated.
-
Do not mix this compound with other chemical waste streams, especially strong oxidizing agents, strong bases (prior to controlled neutralization), or incompatible solvents.
-
Collect all waste—including the pure compound, contaminated materials (e.g., weigh boats, gloves), and neutralized solutions—in a dedicated, properly labeled hazardous waste container.[7][8]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol details the neutralization and containerization of N,N-Diethyl-3-boronobenzenesulfonamide waste. The core principle is to first neutralize the acidic boronic acid group to mitigate its reactivity and then package the resulting solution for final destruction via incineration by a licensed waste disposal facility.
Caption: Disposal workflow for N,N-Diethyl-3-boronobenzenesulfonamide.
Required Materials
| Equipment | Reagents |
| Chemical fume hood | N,N-Diethyl-3-boronobenzenesulfonamide waste |
| Glass beaker (appropriately sized) | Deionized water |
| Magnetic stir plate and stir bar | Sodium bicarbonate (NaHCO₃) |
| pH meter or pH indicator strips | 5% (w/v) Sodium bicarbonate solution |
| Wash bottle with deionized water | |
| Labeled hazardous waste container |
Neutralization Procedure
This procedure should be performed in a certified chemical fume hood.
-
Preparation: Place a glass beaker containing a magnetic stir bar on a stir plate inside the fume hood. Add a volume of deionized water sufficient to fully dissolve the anticipated waste material.
-
Dissolution: Carefully add the N,N-Diethyl-3-boronobenzenesulfonamide waste to the beaker. Stir until the solid is fully dissolved.
-
Neutralization: While stirring, slowly add a 5% aqueous solution of sodium bicarbonate to the dissolved waste. The use of a weak base like sodium bicarbonate is critical to control the reaction rate and prevent a potentially hazardous exothermic event.[1][9]
-
pH Monitoring: Periodically pause the addition of base and check the solution's pH using a calibrated pH meter or pH indicator strips.
-
Endpoint: Continue adding the sodium bicarbonate solution until the pH of the mixture is stable within a neutral range of 6.0 to 8.0. This ensures the complete conversion of the boronic acid to its corresponding boronate salt.[1]
-
Containerization: Once neutralized, carefully transfer the solution into a designated hazardous waste container.
-
Rinsing: Rinse the beaker and stir bar with a small amount of deionized water and add the rinsate to the waste container to ensure all residual chemical is collected.
Labeling and Final Disposal
Proper labeling is a critical compliance step mandated by regulatory bodies like OSHA and the EPA.[10]
-
Labeling: The hazardous waste container must be clearly and securely labeled. The label should include:
-
The words "Hazardous Waste"
-
Full Chemical Name: "Neutralized N,N-Diethyl-3-boronobenzenesulfonamide"
-
A list of contents: (e.g., N,N-Diethyl-3-boronobenzenesulfonamide, Sodium Boronate Salt, Sodium Sulfonate Salt, Water)
-
Date of accumulation.
-
-
Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials.[11]
-
Handover: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor. The final disposal method for this type of organic waste is typically high-temperature incineration, which ensures complete destruction of the compound.[12]
Trustworthiness and Self-Validation
This protocol is a self-validating system. The key validation point is the pH measurement. By confirming the final pH is within the 6.0-8.0 range, the operator validates that the primary reactive hazard of the boronic acid has been successfully mitigated. The subsequent containment and transfer to a certified disposal facility address the potential environmental hazards of the sulfonamide moiety, ensuring a comprehensive and responsible disposal process. Adherence to this guide not only ensures safety and compliance but also upholds the scientific community's commitment to environmental stewardship.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
